1-Methyl-2-phenylcyclopropane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUHSZKOFUBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953465 | |
| Record name | (2-Methylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-76-4 | |
| Record name | 1-Methyl-2-phenylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral carboxylic acid containing a substituted cyclopropane ring. Its specific stereochemistry plays a crucial role in its chemical and biological properties, making it a molecule of interest in synthetic organic chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its known properties, including its chemical structure, physicochemical characteristics, and potential pharmacological applications. While experimental data for some properties are limited, this document consolidates the available information from computational studies and contextual data from similar compounds to offer a thorough understanding of this molecule.
Chemical Identity and Structure
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral molecule with two stereocenters, leading to its specific three-dimensional arrangement.[1] The IUPAC name clearly defines the stereochemistry at the C1 and C2 positions of the cyclopropane ring.
| Identifier | Value |
| IUPAC Name | (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid[1] |
| CAS Number | 10606-69-6[2] |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Canonical SMILES | CC1(C(C1C2=CC=CC=C2)=O)O[1] |
| Isomeric SMILES | C[C@@]1(C[C@H]1c2ccccc2)C(=O)O[1] |
| InChI | InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1[1] |
| InChIKey | UXLNWWCUHTZUTE-ONGXEEELSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Dipole Moment | ~1.8 D | Computational Study[1] |
| Crystal Structure | Monoclinic | X-ray Diffraction Data[1] |
| Space Group | P2₁ | X-ray Diffraction Data[1] |
| Hydrogen Bonding | Intermolecular hydrogen bonding between carboxylic acid groups (O···H distance: 1.89 Å) | X-ray Diffraction Data[1] |
| Solubility | Enhanced solubility in polar aprotic solvents is suggested due to its dipole moment. | Theoretical[1] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not reported | - |
Synthesis and Characterization
Synthesis Strategies
Several synthetic approaches can be envisioned for the stereoselective synthesis of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid, primarily revolving around the formation of the cyclopropane ring with the desired stereochemistry.
-
Asymmetric Cyclopropanation: This is a key strategy for establishing the stereocenters of the cyclopropane ring. Chiral catalysts, often based on transition metals like copper or rhodium, can be employed to direct the stereochemical outcome of the reaction between an alkene and a diazo compound or a carbene precursor.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry.
-
Diastereoselective Simmons-Smith Cyclopropanation: A chiral auxiliary attached to the alkene substrate can direct the cyclopropanation reaction to afford the desired diastereomer, which can then be cleaved to yield the target compound.
A generalized workflow for a potential asymmetric synthesis is outlined below:
Caption: Generalized workflow for asymmetric synthesis.
Spectroscopic Characterization
While specific spectra for (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
1H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl group.
-
Cyclopropane Protons: Complex multiplets in the upfield region (δ 1.0-2.5 ppm) characteristic of the cyclopropane ring protons.
-
Methyl Protons: A singlet or doublet in the aliphatic region (δ 1.0-1.5 ppm) for the methyl group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm).
13C NMR:
-
Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).
-
Cyclopropane Carbons: Signals in the upfield aliphatic region.
-
Methyl Carbon: A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.
-
C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.
-
C-H Stretches: Aromatic and aliphatic C-H stretching absorptions.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): A peak at m/z = 176.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, and cleavage of the cyclopropane ring.
Biological Activity and Potential Applications
Pharmacological Profile
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid has been identified as a compound of interest in pharmaceutical research, with potential applications as an anti-inflammatory and analgesic agent.[1] Its biological activity is thought to be closely linked to its specific stereochemistry.
Mechanism of Action and Biological Targets
While the precise mechanism of action has not been fully elucidated, computational studies suggest that the (1S,2S)-enantiomer exhibits a significantly higher binding affinity for cytochrome P450 (CYP450) enzymes compared to its (1R,2R)-counterpart.[1] This enantioselective recognition suggests that it may act as an inhibitor or modulator of specific CYP450 isoforms.
CYP450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP450 enzymes can alter drug metabolism, leading to potential drug-drug interactions or therapeutic effects.
Caption: Proposed interaction with CYP450 enzymes.
Potential Therapeutic Applications
Given its potential anti-inflammatory and analgesic properties, and its interaction with CYP450 enzymes, this compound could be explored for the development of new drugs for a variety of conditions, including:
-
Inflammatory disorders
-
Pain management
Further research is required to validate these potential applications and to determine the specific biological targets and signaling pathways involved.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid are not currently available in the public literature. Researchers interested in working with this compound would need to adapt general methods for asymmetric cyclopropanation and standard analytical techniques for purification and characterization.
Conclusion and Future Directions
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral molecule with intriguing potential in medicinal chemistry. The available data, primarily from computational studies and analogy to similar compounds, suggest that its specific stereochemistry is a key determinant of its biological activity, particularly its interaction with cytochrome P450 enzymes.
To fully realize the therapeutic potential of this compound, further research is critically needed in the following areas:
-
Development and publication of robust, stereoselective synthetic routes.
-
Thorough experimental characterization of its physicochemical properties.
-
In-depth biological evaluation to identify specific molecular targets and elucidate its mechanism of action.
-
Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting the key areas for future investigation.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of 1-methyl-2-phenylcyclopropane. It includes detailed experimental protocols for its synthesis and stereoisomer separation, catering to the needs of researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Stereoisomerism
This compound is a disubstituted cyclopropane with the chemical formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] The molecule possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are classified as cis and trans diastereomers based on the relative orientation of the methyl and phenyl groups.
-
Cis Isomers: The methyl and phenyl groups are on the same side of the cyclopropane ring. This diastereomer exists as a pair of enantiomers:
-
(1R, 2S)-1-methyl-2-phenylcyclopropane
-
(1S, 2R)-1-methyl-2-phenylcyclopropane
-
-
Trans Isomers: The methyl and phenyl groups are on opposite sides of the cyclopropane ring. This diastereomer also exists as a pair of enantiomers:
-
(1R, 2R)-1-methyl-2-phenylcyclopropane
-
(1S, 2S)-1-methyl-2-phenylcyclopropane
-
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data Summary
Due to the limited availability of specific experimental data for all individual stereoisomers of this compound, the following table includes data for the general compound and for a closely related analogue, this compound-1-carboxylic acid, to provide an indication of the expected differences between stereoisomers.
| Property | Value | Stereoisomer | Source |
| Boiling Point | 188-189 °C (at 760 mmHg) | Mixture of Isomers | [1] |
| Boiling Point | 85-90 °C (at 20 mmHg) | Mixture of Isomers | [1] |
| Specific Rotation ([(\alpha)]25D) | +48.3° (c=1, CHCl₃) | (1S, 2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |
| Specific Rotation ([(\alpha)]25D) | -47.9° (c=1, CHCl₃) | (1R, 2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |
| Melting Point | 162-164 °C | (1S, 2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |
| Melting Point | 155-157 °C | (1R, 2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |
Note: Enantiomers have identical physical properties such as boiling point and melting point, but they rotate plane-polarized light in equal but opposite directions.[4] Diastereomers have different physical properties.
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6] The reaction of (E)- or (Z)-1-phenylpropene with a carbenoid species generated from diiodomethane and a zinc-copper couple will yield the corresponding trans- or cis-1-methyl-2-phenylcyclopropane, respectively.
Materials:
-
(E)- or (Z)-1-phenylpropene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under a nitrogen atmosphere, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently with a flame until it is dry and free-flowing. Allow to cool to room temperature.
-
Reaction Setup: To the flask containing the activated Zn-Cu couple, add anhydrous diethyl ether.
-
Addition of Reactants: A solution of (E)- or (Z)-1-phenylpropene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the Zn-Cu couple. The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.
Workflow for Simmons-Smith Cyclopropanation:
Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, such as one coated with derivatized cellulose or amylose, is often effective for this type of separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the mixture of this compound stereoisomers in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.
-
Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The retention times and peak areas can be used to identify and quantify each enantiomer.
Logical Flow for Chiral HPLC Method Development:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. shimadzu.com [shimadzu.com]
physical and chemical properties of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenylcyclopropane is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The presence of the strained cyclopropane ring, coupled with the phenyl and methyl substituents, imparts unique stereochemical and reactive properties to the molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
This compound exists as two stereoisomers: cis and trans. The physical and chemical properties can vary between these isomers. Due to a lack of a single comprehensive experimental study, the following table summarizes available data, including both experimental and computed values.
| Property | Value | Data Type | Reference/Source |
| Molecular Formula | C₁₀H₁₂ | - | - |
| Molecular Weight | 132.20 g/mol | Calculated | --INVALID-LINK--[1] |
| CAS Number | 3145-76-4 | - | --INVALID-LINK--[2] |
| Boiling Point | 188 °C (at 760 mmHg) | Experimental | --INVALID-LINK--[2] |
| Density | Data not available | - | - |
| Refractive Index | Data not available | - | - |
| Melting Point | Not applicable (liquid at STP) | - | - |
| logP (Octanol/Water) | 3.1 | Computed | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 0 Ų | Computed | --INVALID-LINK--[1] |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | - | General chemical principles[3][4] |
Experimental Protocols
I. Synthesis of this compound via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6][7][8] For the synthesis of this compound, (E)- or (Z)-β-methylstyrene would be the logical starting material. The stereochemistry of the starting alkene is retained in the cyclopropane product.
Materials:
-
(E)- or (Z)-β-Methylstyrene (1-phenylpropene)
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure (Furukawa Modification): [6]
-
Preparation of the Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of diethylzinc (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diiodomethane (1.1 equivalents) in anhydrous dichloromethane to the stirred diethylzinc solution via the dropping funnel. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of β-methylstyrene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound. The cis and trans isomers may be separable by careful chromatography.
II. Characterization of this compound
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the relative stereochemistry of the cis and trans isomers.
Expected ¹H NMR (Proton NMR) Features:
-
Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm corresponding to the protons of the phenyl group.
-
Cyclopropyl Protons: A complex set of multiplets in the upfield region (typically δ 0.5-2.5 ppm). The chemical shifts and coupling constants of these protons are highly diagnostic for the cis and trans isomers.
-
Methyl Protons: A doublet in the upfield region (typically δ 1.0-1.5 ppm), coupled to the adjacent cyclopropyl proton.
Expected ¹³C NMR (Carbon-13 NMR) Features:
-
Aromatic Carbons: Several signals in the downfield region (δ 125-145 ppm).
-
Cyclopropyl Carbons: Signals in the upfield region (δ 10-40 ppm).
-
Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).
General NMR Experimental Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the spectra to obtain chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
Analysis of the coupling constants between the cyclopropyl protons can help to assign the cis or trans stereochemistry.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the sample and to confirm its molecular weight.
General GC-MS Experimental Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).
-
The components of the sample will be separated based on their boiling points and interactions with the stationary phase. The cis and trans isomers may be separable by GC.
-
The separated components will then be introduced into a mass spectrometer, which will provide a mass spectrum showing the molecular ion peak and fragmentation pattern, confirming the molecular weight of 132 g/mol .
C. Determination of Physical Properties
-
Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the purified this compound onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate to a standard temperature (e.g., 20 °C or 25 °C).
-
Observe the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Density:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with the purified this compound, ensuring there are no air bubbles.
-
Insert the stopper and allow the excess liquid to be expelled.
-
Carefully wipe the outside of the pycnometer and weigh it again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Characterization Workflow
References
- 1. (2-Methylcyclopropyl)benzene | C10H12 | CID 137839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 4. jackwestin.com [jackwestin.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. scribd.com [scribd.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-depth Technical Guide to 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-methyl-2-phenylcyclopropane, a key organic compound with a unique strained-ring structure. The phenylcyclopropane motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This document covers its fundamental chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an overview of the potential applications of the broader class of phenylcyclopropane derivatives.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₂[1]
-
Molecular Weight: 132.20 g/mol [1]
-
InChI Key: OXZUHSZKOFUBFW-SCZZXKLOSA-N[1]
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. This data is essential for its application in experimental settings, including reaction setup and purification.
| Property | Value | Source |
| Normal Boiling Point (Tboil) | 461.00 ± 4.00 K | NIST[2][4] |
| Boiling Point at Reduced Pressure (Tboilr) | 358 - 363 K @ 0.027 bar | NIST[2] |
| Enthalpy of Vaporization (ΔvapH°) | 39.73 kJ/mol | Cheméo (Joback Method)[4] |
| Critical Temperature (Tc) | 678.58 K | Cheméo (Joback Method)[4] |
| Critical Pressure (Pc) | 3265.31 kPa | Cheméo (Joback Method)[4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.810 | Cheméo (Crippen Method)[4] |
| Water Solubility (log10WS) | -2.73 mol/l | Cheméo (Crippen Method)[4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the cyclopropanation of an appropriate alkene. The Simmons-Smith reaction, a classic and reliable method, is well-suited for this transformation.[5][6][7][8] It involves an organozinc carbenoid, which reacts stereospecifically with the alkene.
Representative Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol describes the synthesis of this compound from (E)-1-phenylpropene (also known as trans-β-methylstyrene).
Materials:
-
(E)-1-phenylpropene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) (Furukawa Modification)[5][7]
-
Anhydrous diethyl ether or 1,2-dichloroethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Zinc-Copper Couple (if not using Diethylzinc): In a flask, add zinc dust and an equal mass of copper(I) chloride. Heat gently under vacuum until the mixture turns a uniform gray color. Allow to cool and flush with an inert gas (e.g., Argon or Nitrogen).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere, add the prepared Zn-Cu couple (2.0 equivalents) and anhydrous diethyl ether.
-
Formation of the Carbenoid: Add diiodomethane (1.5 equivalents) dissolved in anhydrous diethyl ether to the stirred suspension of the Zn-Cu couple. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a gray, cloudy suspension of the organozinc reagent (iodomethylzinc iodide).
-
Alkene Addition: Once the carbenoid has formed, add (E)-1-phenylpropene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkene.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the Simmons-Smith reaction for the synthesis of this compound.
Caption: Synthetic workflow for this compound via the Simmons-Smith reaction.
Biological and Pharmaceutical Relevance
While this compound itself is primarily a synthetic building block, the phenylcyclopropane scaffold is a privileged structure in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring can impart favorable pharmacological properties, such as enhanced metabolic stability, improved binding to biological targets, and reduced off-target effects.[9]
Derivatives of phenylcyclopropane have demonstrated a wide range of biological activities, including:
-
Antidepressant Activity: The well-known monoamine oxidase inhibitor, tranylcypromine, features a 2-phenylcyclopropylamine core.[10]
-
Anticancer Properties: Certain phenylcyclopropane carboxamide derivatives have shown the ability to inhibit the proliferation of human myeloid leukemia cell lines.[9]
-
Antimicrobial and Antifungal Activity: Amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated, with some compounds showing promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9]
The development of novel synthetic methodologies, such as asymmetric cyclopropanation catalyzed by chiral metal complexes, allows for the stereoselective synthesis of specific phenylcyclopropane isomers.[11][12][13][14][15] This is crucial for drug development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Researchers and drug development professionals can utilize this compound and related structures as starting points for creating new chemical entities with potentially valuable therapeutic properties.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 3145-76-4 [chemicalbook.com]
- 4. This compound (CAS 3145-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-2-phenylcyclopropane
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and spectroscopic characterization of the cis and trans isomers of 1-Methyl-2-phenylcyclopropane. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these specific cyclopropane derivatives.
Introduction
This compound is a disubstituted cyclopropane that exists as a pair of diastereomers: a cis isomer, where the methyl and phenyl groups are on the same face of the cyclopropane ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers is also chiral and exists as a pair of enantiomers. The rigid, three-dimensional structure of these isomers makes them valuable building blocks in medicinal chemistry and materials science, where precise spatial arrangement of substituents is crucial for biological activity and material properties.
Synthesis of this compound Isomers
The most common and effective method for the synthesis of this compound is the cyclopropanation of β-methylstyrene (also known as 1-phenylpropene) using a carbenoid reagent. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation. The reaction typically produces a mixture of the cis and trans isomers.
A general synthetic approach involves the reaction of (E)- or (Z)-β-methylstyrene with a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple. The stereochemistry of the starting alkene influences the ratio of the cis and trans products, although a mixture is often obtained.
Logical Workflow for Synthesis
The synthesis of this compound isomers can be visualized as a straightforward process starting from the corresponding alkene.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Synthesis via Simmons-Smith Reaction
This protocol describes a general procedure for the synthesis of a mixture of cis- and trans-1-Methyl-2-phenylcyclopropane from β-methylstyrene.
Materials:
-
β-Methylstyrene (cis/trans mixture or individual isomers)
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place zinc dust (2.0 eq). Add a solution of copper(I) chloride (0.1 eq) in anhydrous diethyl ether. Stir the suspension and gently heat to reflux for 30 minutes to activate the zinc (formation of a zinc-copper couple).
-
Reaction Setup: Cool the zinc-copper couple to room temperature. Add a solution of β-methylstyrene (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diiodomethane: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours, or until the reaction is complete as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, a mixture of cis- and trans-1-Methyl-2-phenylcyclopropane, can be purified by column chromatography on silica gel.
Separation of Cis and Trans Isomers
The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques that exploit the subtle differences in their polarity and shape.
Separation Workflow
A general workflow for the separation and analysis of the synthesized isomers is presented below.
Caption: Isomer separation and analysis workflow.
Experimental Protocol for Separation by Column Chromatography
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). The less polar trans-isomer is expected to elute before the more polar cis-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure isomers.
-
Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated cis- and trans-1-Methyl-2-phenylcyclopropane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The relative stereochemistry can be determined by analyzing the chemical shifts and, more definitively, the coupling constants of the cyclopropyl protons.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |
| Phenyl-H | 7.0 - 7.3 | 7.0 - 7.3 | m |
| Cyclopropyl-H (benzylic) | ~1.9 | ~2.1 | m |
| Cyclopropyl-H (methyl-bearing) | ~1.3 | ~1.1 | m |
| Methyl-H | ~1.2 | ~1.3 | d |
| Cyclopropyl-CH₂ | 0.6 - 1.0 | 0.5 - 0.9 | m |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |
| Phenyl C (ipso) | ~142 | ~144 |
| Phenyl C (o, m, p) | 125 - 129 | 125 - 129 |
| Cyclopropyl C (benzylic) | ~25 | ~28 |
| Cyclopropyl C (methyl-bearing) | ~20 | ~22 |
| Methyl C | ~18 | ~20 |
| Cyclopropyl CH₂ | ~15 | ~17 |
Note: The predicted values are based on the analysis of similar substituted cyclopropane structures and are intended as a guide for characterization. Actual experimental values may vary. The key diagnostic feature in ¹H NMR is the coupling constant between the vicinal cyclopropyl protons, which is generally larger for cis protons (typically 8-10 Hz) than for trans protons (typically 4-6 Hz).
Conclusion
The cis and trans isomers of this compound can be reliably synthesized as a mixture via the Simmons-Smith cyclopropanation of β-methylstyrene. Their separation can be achieved using standard chromatographic techniques. Unambiguous characterization of the individual isomers is best accomplished through NMR spectroscopy, where differences in chemical shifts and proton-proton coupling constants allow for the definitive assignment of their relative stereochemistry. This guide provides the necessary foundational information for the synthesis, separation, and characterization of these important stereoisomers for applications in research and development.
The Phenylcyclopropane Scaffold: A Privileged Motif in Modulating Key Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substituted phenylcyclopropane core represents a versatile and privileged scaffold in medicinal chemistry, underpinning the biological activity of a diverse range of therapeutic agents. Its inherent conformational rigidity and unique electronic properties allow for precise three-dimensional positioning of pharmacophoric features, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of substituted phenylcyclopropanes, focusing on their roles as enzyme inhibitors and receptor modulators. It is designed to serve as a valuable resource for researchers engaged in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Data Presentation: A Quantitative Overview of Biological Activity
The biological activity of substituted phenylcyclopropanes is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclopropane moiety. The following tables summarize the in vitro potencies of various derivatives against key biological targets, including monoamine oxidases (MAO-A and MAO-B), lysine-specific demethylase 1 (LSD1), and serotonin receptors.
Table 1: Monoamine Oxidase (MAO) Inhibition by Substituted Phenylcyclopropylamines
| Compound | Substitution | Target | IC₅₀ (µM) | Reference |
| Tranylcypromine | Unsubstituted | MAO-A/B | Varies | [1][2] |
| trans-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (trans) | Tyramine Oxidase | ~10x more potent than Tranylcypromine | [1] |
| cis-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (cis) | Tyramine Oxidase | Less potent than trans isomer | [1] |
| 2-Fluoro-1-phenylcyclopropylmethylamine | 1-Fluoro, N-methyl | Tyramine Oxidase | Weak inhibitor | [1] |
Table 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition by Tranylcypromine Analogs
| Compound | Target | Kᵢ (µM) | Reference |
| Tranylcypromine | LSD1 | 242 (Kᵢ) | [3] |
| Various Tranylcypromine Derivatives | LSD1 | Sub-micromolar to nanomolar IC₅₀ values have been reported for various derivatives. | [3] |
Table 3: Serotonin 5-HT₂C Receptor Agonism by Substituted Phenylcyclopropylmethylamines
| Compound | Substitution | Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| (+)-15a | N-methyl | 5-HT₂C | 23 | - | [4] |
| (+)-19 | N-benzyl | 5-HT₂C | 24 | - | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity. This section provides methodologies for key assays cited in the literature for evaluating the interaction of substituted phenylcyclopropanes with their biological targets.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potential of compounds against MAO-A and MAO-B.[5][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and control inhibitors in DMSO. Create serial dilutions in MAO Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in cold MAO Assay Buffer immediately before use.
-
Assay Plate Setup:
-
To appropriate wells of a 96-well black microplate, add 50 µL of the diluted enzyme solution.
-
Add 5 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 5 µL of vehicle (assay buffer with the same percentage of DMSO as the compound wells).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Prepare a substrate mix containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer. Add 45 µL of this substrate mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Workflow for the in vitro MAO inhibition assay.
In Vitro LSD1 Demethylase Activity Assay (Fluorometric)
This protocol describes a method to measure the activity and inhibition of LSD1.[7][8]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethylated Histone H3 Peptide Substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Tranylcypromine)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Reagent and Compound Preparation: Similar to the MAO assay, prepare stock and diluted solutions of test compounds and controls.
-
Assay Reaction:
-
In a 96-well plate, combine the LSD1 enzyme, LSD1 Assay Buffer, and the test compound or vehicle.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
-
Initiation and Detection:
-
Prepare a detection reagent mix containing the H3K4me2 substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the detection reagent mix to each well to start the reaction.
-
-
Measurement: Incubate the plate at 37°C, protected from light, and measure the fluorescence at appropriate intervals or as an endpoint reading.
-
Data Analysis: Calculate IC₅₀ values as described for the MAO inhibition assay.
Workflow for the LSD1 demethylase activity assay.
Serotonin 5-HT₂C Receptor Functional Assay (Calcium Mobilization)
This protocol details a cell-based assay to determine the functional activity (agonism or antagonism) of compounds at the 5-HT₂C receptor.[4][9]
Materials:
-
A cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test Compounds and a reference agonist (e.g., Serotonin)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Plating: Culture the 5-HT₂C expressing cells under standard conditions. Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
Compound Addition:
-
For agonist testing, add varying concentrations of the test compounds to the wells.
-
For antagonist testing, pre-incubate the cells with the test compounds for a specific period before adding a fixed concentration of a known agonist (e.g., serotonin at its EC₈₀ concentration).
-
-
Calcium Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the compound (or agonist in antagonist mode) and immediately begin kinetic measurement of fluorescence changes over time (typically 1-3 minutes).
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is proportional to the intracellular calcium concentration.
-
For agonists, plot the response against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
-
For antagonists, determine the IC₅₀ value by plotting the inhibition of the agonist response against the log of the antagonist concentration.
-
Workflow for the 5-HT₂C receptor functional assay.
Signaling Pathways
Understanding the signaling pathways modulated by substituted phenylcyclopropanes is crucial for elucidating their mechanism of action and predicting their physiological effects.
Monoamine Oxidase (MAO) Inhibition Pathway
MAO inhibitors, such as tranylcypromine, increase the synaptic concentration of monoamine neurotransmitters by preventing their degradation.
Mechanism of action of phenylcyclopropane MAO inhibitors.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway
Inhibition of LSD1 by tranylcypromine analogs leads to alterations in histone methylation, thereby affecting gene expression. This mechanism is of particular interest in cancer therapy.
Mechanism of action of phenylcyclopropane LSD1 inhibitors.
Serotonin 5-HT₂C Receptor Agonism Pathway
Phenylcyclopropane-based agonists activate the 5-HT₂C receptor, a G-protein coupled receptor, leading to downstream signaling cascades.
Signaling cascade initiated by 5-HT₂C receptor agonists.
Conclusion
Substituted phenylcyclopropanes continue to be a rich source of biologically active molecules with therapeutic potential across a range of diseases. The data and protocols presented in this guide highlight the importance of systematic structure-activity relationship studies in optimizing the potency and selectivity of these compounds. The visualization of the underlying signaling pathways provides a framework for understanding their mechanisms of action and for the rational design of next-generation therapeutics based on this remarkable scaffold. Further exploration into the diverse biological activities of phenylcyclopropane derivatives, including their potential as antiviral and anticancer agents, promises to uncover new therapeutic opportunities.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 8. Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 1-Methyl-2-phenylcyclopropane in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The 1-methyl-2-phenylcyclopropane core, a conformationally restricted phenylpropylamine analogue, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. This technical guide explores the potential applications of this scaffold, focusing on two key areas with significant therapeutic implications: serotonin 5-HT2C receptor agonism for central nervous system disorders and monoamine oxidase (MAO) inhibition for the treatment of depression and neurodegenerative diseases.
Serotonin 5-HT2C Receptor Agonism: A Targeted Approach for CNS Disorders
Derivatives of the 2-phenylcyclopropylamine scaffold have emerged as potent and selective agonists of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Activation of the 5-HT2C receptor is a promising strategy for the treatment of obesity, schizophrenia, and other psychiatric disorders. The rigid cyclopropane ring helps to lock the molecule in a bioactive conformation, enhancing its affinity and functional activity at the receptor.
Data Presentation: Quantitative Analysis of 5-HT2C Receptor Agonists
The following table summarizes the in vitro activity of a series of N-substituted (2-phenylcyclopropyl)methylamine derivatives at human 5-HT2 receptors. The data highlights the functional selectivity of these compounds, with some exhibiting a preference for the Gq-mediated signaling pathway (measured by calcium flux) over β-arrestin recruitment.
| Compound | 5-HT2C EC50 (nM) [Gq Calcium Flux] | 5-HT2C Emax (%) [Gq Calcium Flux] | 5-HT2B EC50 (nM) [Gq Calcium Flux] | 5-HT2B Emax (%) [Gq Calcium Flux] | 5-HT2A EC50 (nM) [Gq Calcium Flux] | 5-HT2A Emax (%) [Gq Calcium Flux] | 5-HT2C EC50 (nM) [β-arrestin] | 5-HT2C Emax (%) [β-arrestin] | Reference |
| (+)-15a | 23 | 71 | >10,000 | - | 1,200 | 65 | NA | 0 | |
| (+)-19 | 24 | 92 | >10,000 | - | 1,300 | 78 | 200 | 60 | |
| (+)-16b | 4.2 | 108 | >10,000 | - | 370 | 95 | 11 | 89 | [1] |
| Lorcaserin | 9 | 99 | 943 | 100 | 640 | 87 | 15 | 100 |
NA: No activity up to 10 µM.
Signaling Pathway: 5-HT2C Receptor Activation
Activation of the 5-HT2C receptor by a 2-phenylcyclopropylamine agonist primarily initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which can be measured in functional assays. Some agonists may also induce the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling. The ideal therapeutic candidates often exhibit "biased agonism," preferentially activating the Gq pathway while minimizing β-arrestin recruitment to potentially reduce side effects.
Experimental Protocols
The synthesis of N-substituted (2-phenylcyclopropyl)methylamines generally follows a multi-step process, as illustrated below. The key step is the cyclopropanation of a substituted styrene derivative.
Detailed Protocol: FLIPR Calcium Flux Assay
This assay measures the intracellular calcium mobilization following GPCR activation.
-
Cell Culture:
-
HEK-293 cells stably expressing the human 5-HT2C receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to 80-90% confluency.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C or room temperature, according to the dye manufacturer's instructions.[2][3][4][5]
-
-
Compound Preparation:
-
Test compounds are serially diluted in assay buffer to the desired concentrations (typically 3x the final concentration).
-
-
Measurement:
-
The dye-loaded cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
The instrument measures the baseline fluorescence, then adds the compound solutions to the wells.
-
Fluorescence is continuously monitored to detect the increase in intracellular calcium triggered by receptor activation.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the compound concentration.
-
EC50 and Emax values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
Detailed Protocol: Tango β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to an activated GPCR.
-
Cell Line:
-
A specialized cell line (e.g., HTLA or U2OS) is used, which co-expresses the 5-HT2C receptor fused to a transcription factor (e.g., GAL4-VP16), and a β-arrestin-protease fusion protein. A reporter gene (e.g., β-lactamase or luciferase) under the control of a corresponding promoter (e.g., UAS) is also present.[6][7][8]
-
-
Assay Procedure:
-
Detection:
-
A substrate for the reporter enzyme (e.g., a FRET substrate for β-lactamase or a luciferin for luciferase) is added.
-
The resulting signal (fluorescence or luminescence) is measured using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the amount of β-arrestin recruited.
-
EC50 and Emax values are determined by plotting the signal against the compound concentration.
-
Monoamine Oxidase (MAO) Inhibition: A Classic Scaffold for Antidepressants
The unsubstituted trans-2-phenylcyclopropylamine, known as tranylcypromine, is a clinically used antidepressant that acts as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1][10][11][12] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, tranylcypromine increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effect. The this compound scaffold can be seen as a derivative of this core structure, and its analogues have been explored as more selective MAO inhibitors.
Data Presentation: Quantitative Analysis of MAO Inhibitors
The following table presents the inhibitory activity of fluorinated trans-2-phenylcyclopropylamine analogues against human MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | 0.87 | 0.14 | [13] |
| (1R,2R)-2-Fluoro-2-phenylcyclopropylamine | 15.0 | 3.2 | [13] |
| Tranylcypromine | 2.3 | 0.95 | [14] |
Mechanism of Action: Irreversible MAO Inhibition
trans-2-Phenylcyclopropylamine acts as a mechanism-based inactivator of MAO. The enzyme oxidizes the amine, leading to the formation of a reactive radical intermediate. This intermediate then forms a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation. The enzyme must be newly synthesized for activity to be restored.
Experimental Protocols
A common route for the synthesis of trans-2-phenylcyclopropylamine involves the reaction of styrene with an ester of diazoacetic acid to form the corresponding cyclopropanecarboxylate, followed by conversion of the ester to the amine.
Detailed Protocol: In Vitro MAO Inhibition Assay
This assay determines the potency of a compound to inhibit MAO-A and MAO-B activity.
-
Enzyme Source:
-
Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells) are used.
-
-
Substrate:
-
Assay Procedure:
-
The assay is performed in a 96-well plate format in a suitable buffer (e.g., potassium phosphate buffer).
-
The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a specific time (e.g., 30 minutes).
-
-
Detection:
-
The reaction is stopped (e.g., by adding a strong base).
-
The formation of the fluorescent product is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The this compound scaffold is a versatile and valuable building block in modern drug discovery. Its inherent conformational rigidity provides a powerful tool for designing potent and selective ligands for a variety of biological targets. The successful development of 2-phenylcyclopropylamine derivatives as 5-HT2C agonists and MAO inhibitors underscores the significant potential of this structural motif. Further exploration of this scaffold, including the synthesis of novel analogues and their evaluation against a broader range of targets, is warranted and holds promise for the discovery of new and improved therapeutics.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 10. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. criver.com [criver.com]
Spectroscopic Data of 1-Methyl-2-phenylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-phenylcyclopropane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a compilation of predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate further research and application in drug development and other scientific endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar phenylcyclopropane and methylcyclopropane derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at δ 0.00)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Phenyl-H | 7.10 - 7.35 | m | 5H | - |
| CH (benzylic) | 1.50 - 1.80 | m | 1H | J_vic = 7-9, J_gem = 4-6 |
| CH (methyl-bearing) | 0.80 - 1.10 | m | 1H | J_vic = 7-9, J_gem = 4-6 |
| CH₂ (cyclopropyl) | 0.40 - 0.90 | m | 2H | J_vic = 7-9, J_gem = 4-6 |
| CH₃ | 1.15 - 1.30 | d | 3H | J = 6-7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, phenyl-bearing) | 140 - 145 |
| CH (aromatic) | 125 - 129 |
| CH (benzylic) | 25 - 30 |
| CH (methyl-bearing) | 15 - 20 |
| CH₂ (cyclopropyl) | 10 - 15 |
| CH₃ | 18 - 23 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, cyclopropyl) | 3050 - 3080 | Medium |
| C-H (aliphatic, methyl) | 2850 - 2960 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| Cyclopropane Ring Deformation | ~1020 | Medium |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity | Relative Abundance |
| 132 | [M]⁺ | Moderate |
| 117 | [M-CH₃]⁺ | High |
| 104 | [C₈H₈]⁺ (Styrene) | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Simmons-Smith Cyclopropanation
A common and effective method for the synthesis of this compound is the Simmons-Smith reaction using β-methylstyrene as the starting material.[1][2]
Materials:
-
β-Methylstyrene (1-phenylpropene)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate the Zinc-Copper couple by washing zinc dust with hydrochloric acid, followed by water, and then a copper(II) sulfate solution. Filter and wash with ethanol and then ether before drying under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated Zn-Cu couple and anhydrous diethyl ether under a nitrogen atmosphere.
-
Add diiodomethane to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc reagent (iodomethyl)zinc iodide.
-
Once the initial reaction subsides, add a solution of β-methylstyrene in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence should be used. A wider spectral width (0-220 ppm) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the pure sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) ratio range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of the synthesized product is depicted below.
Caption: Spectroscopic Analysis Workflow.
References
Theoretical Calculations on the Stability of 1-Methyl-2-phenylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties impart specific conformational constraints and reactivity patterns that can be harnessed in drug design. 1-Methyl-2-phenylcyclopropane serves as a key model system for understanding the interplay of steric and electronic effects on the stability of substituted cyclopropanes. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to evaluate the stability of its cis and trans isomers, offering insights for the rational design of novel therapeutics.
The stability of this compound is primarily governed by the relative energies of its stereoisomers and the rotational barriers between different conformations. Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to probe these energetic landscapes. This guide will delve into the computational methodologies, present relevant quantitative data, and outline experimental protocols for the synthesis and analysis of this important molecule.
Theoretical Framework for Stability Calculations
The thermodynamic stability of this compound isomers is assessed by calculating their relative energies. Lower energy corresponds to greater stability. Key factors influencing stability include:
-
Ring Strain: The inherent strain of the cyclopropane ring, which is a composite of angle strain (deviation from the ideal sp³ bond angle) and torsional strain (eclipsing interactions of substituent groups).
-
Steric Interactions: Repulsive forces between the methyl and phenyl substituents, and between these groups and the cyclopropane ring hydrogens. These interactions differ significantly between the cis and trans isomers.
-
Electronic Effects: The electronic interaction between the phenyl ring's π-system and the Walsh orbitals of the cyclopropane ring.
Computational Methodologies
A common and robust approach for calculating the stability of substituted cyclopropanes involves the use of isodesmic reactions.[1] In an isodesmic reaction, the number and types of bonds on both the reactant and product sides of the equation are conserved. This systematic approach helps to cancel out errors in the calculation and isolate the strain energy of the molecule of interest.[2]
High-level ab initio and Density Functional Theory (DFT) methods are employed to compute the energies of the molecules involved in the isodesmic reactions. The B3LYP functional combined with a suitable basis set, such as 6-31G*, is a widely used and reliable method for such calculations.[2][3] For more accurate energy predictions, higher-level methods like CBS-APNO can be utilized.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the stability of this compound.
| Parameter | Description |
| Relative Energy (ΔE) | The difference in the total electronic energy between the cis and trans isomers. A positive value indicates that the cis isomer is less stable than the trans isomer. |
| Strain Energy (SE) | The excess energy of the molecule compared to a hypothetical strain-free reference compound. It is a measure of the inherent instability due to the cyclic structure. |
| Rotational Barrier | The energy required to rotate the phenyl group around the C-C bond connecting it to the cyclopropane ring. This provides insight into the conformational flexibility of the molecule. |
| Isomer | Calculated Relative Energy (kcal/mol) | Calculated Strain Energy (kcal/mol) | Phenyl Group Rotational Barrier (kcal/mol) |
| trans-1-Methyl-2-phenylcyclopropane | 0.00 (Reference) | ~28-30 | ~2-3 |
| cis-1-Methyl-2-phenylcyclopropane | +1.5 - +2.5 | ~29-31 | ~3-4 |
Note: The values presented in this table are approximate and can vary depending on the level of theory and basis set used for the calculation. These are representative values based on typical DFT calculations for substituted cyclopropanes.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with cyclopropanation of an appropriate alkene being a common method.[5][6]
Protocol: Simmons-Smith Cyclopropanation
This protocol describes a common method for the synthesis of cyclopropanes.
Materials:
-
(E)-1-Phenylpropene (for trans-isomer) or (Z)-1-Phenylpropene (for cis-isomer)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flask equipped with a reflux condenser and a magnetic stirrer is charged with a suspension of the zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
The mixture is stirred at room temperature for 30 minutes to form the organozinc reagent.
-
A solution of the corresponding 1-phenylpropene isomer in anhydrous diethyl ether is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound isomer.
Experimental Determination of Thermodynamic Stability
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by measuring their heats of combustion. The isomer with the lower heat of combustion per mole is the more stable one.[7]
Protocol: Bomb Calorimetry
Materials:
-
Purified sample of cis- or trans-1-methyl-2-phenylcyclopropane
-
Bomb calorimeter
-
Oxygen cylinder
-
Benzoic acid (for calibration)
Procedure:
-
A precisely weighed sample of the purified isomer is placed in the sample holder of the bomb calorimeter.
-
The bomb is sealed and filled with high-pressure oxygen.
-
The bomb is then placed in a known amount of water in the calorimeter.
-
The sample is ignited, and the temperature change of the water is measured.
-
The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated from the temperature change and the calibration factor.
-
The procedure is repeated for the other isomer. The difference in the heats of combustion provides the experimental value for the relative stability.
Visualizations
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Synthesis of 1-Methyl-2-phenylcyclopropane via Cyclopropanation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenylcyclopropane is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The rigid cyclopropane ring introduces unique conformational constraints that can significantly influence a molecule's biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of this compound from β-methylstyrene using various cyclopropanation methods, including the Simmons-Smith reaction and its modifications, as well as transition-metal-catalyzed approaches.
Key Synthetic Pathways
The primary routes for the synthesis of this compound involve the addition of a carbene or carbenoid to the double bond of β-methylstyrene. The stereochemistry of the starting alkene (cis- or trans-β-methylstyrene) directly influences the diastereoselectivity of the product. The choice of cyclopropanation method and, in the case of enantioselective synthesis, the chiral catalyst, are crucial for controlling the stereochemical outcome.
Caption: General workflow for the synthesis of this compound.
Data Presentation: Comparison of Cyclopropanation Methods
The following table summarizes quantitative data for different methods used in the synthesis of this compound from β-methylstyrene.
| Method | Catalyst/Reagents | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Lanthanum-catalyzed | Lanthanum / Iodine / CH₂I₂ | β-Methylstyrene | 98 | Not Reported | Not Applicable | [1] |
| Myoglobin-catalyzed | Mb(H64V,V68A) / Diazoacetonitrile | trans-β-Methylstyrene | 5 | 17:83 | 46 | [2] |
| Myoglobin-catalyzed | Mb(H64V,V68A) / Diazoacetonitrile | cis-β-Methylstyrene | 2 | 69:31 | >99 | [2] |
Experimental Protocols
Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the synthesis of this compound using diethylzinc and diiodomethane, a modification of the Simmons-Smith reaction known for its reliability and applicability to unfunctionalized alkenes.[3]
Materials:
-
trans-β-Methylstyrene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add trans-β-methylstyrene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) to the stirred solution via the dropping funnel.
-
After the addition is complete, add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) or by distillation to afford this compound.
Lanthanum-Catalyzed Cyclopropanation
This method offers a high-yield synthesis of this compound.[1]
Materials:
-
β-Methylstyrene
-
Lanthanum (La) metal
-
Iodine (I₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add lanthanum metal (1.0 eq) and a catalytic amount of iodine.
-
Add anhydrous THF to the flask and heat the mixture to 67 °C (reflux).
-
To the activated lanthanum suspension, add a solution of β-methylstyrene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous THF dropwise over 30 minutes.
-
Continue to stir the reaction mixture at 67 °C for 5 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Enantioselective Rhodium-Catalyzed Cyclopropanation
This protocol is an adaptation of a general procedure for the enantioselective cyclopropanation of styrenes using a chiral rhodium catalyst and a diazo compound.[4]
Materials:
-
trans-β-Methylstyrene
-
Ethyl diazoacetate
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (0.01 eq) and anhydrous DCM.
-
Add trans-β-methylstyrene (5.0 eq) to the catalyst solution.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.
-
Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1 hour. Monitor the disappearance of the diazo compound by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane diastereomers and determine the enantiomeric excess of each by chiral HPLC analysis.
Logical Relationships in Enantioselective Cyclopropanation
References
Application Notes: Diastereoselective Synthesis of 1-Methyl-2-phenylcyclopropane
Introduction
1-Methyl-2-phenylcyclopropane is a valuable carbocyclic scaffold in organic synthesis and medicinal chemistry. The molecule possesses two stereocenters, giving rise to two diastereomers: cis and trans. The precise control of this diastereoselectivity is critical for its application in the development of complex molecular architectures and pharmacologically active agents. This document details a robust and highly diastereoselective protocol for the synthesis of this compound via a modified Simmons-Smith cyclopropanation reaction. The method's key advantage is its stereospecificity, where the geometry of the starting alkene dictates the relative stereochemistry of the final cyclopropane product.[1][2]
Key Synthetic Pathway: Modified Simmons-Smith Reaction
The synthesis is achieved through the cyclopropanation of (E)- or (Z)-β-methylstyrene (also known as 1-phenylpropene). The reaction utilizes a zinc carbenoid species generated in situ from diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn). This variation, known as the Furukawa modification, often provides higher reactivity and yields compared to the classical zinc-copper couple.[1][3] The reaction proceeds via a concerted mechanism, ensuring that the stereochemistry of the alkene is faithfully transferred to the cyclopropane product.[1][4] Using (E)-β-methylstyrene as the substrate selectively yields trans-1-Methyl-2-phenylcyclopropane, while the (Z)-isomer provides the cis product.
Data Presentation: Summary of Stereochemical Outcomes
The stereospecific nature of the Simmons-Smith reaction allows for the predictable synthesis of either the trans or cis diastereomer with high fidelity. The expected outcomes are summarized below.
| Starting Alkene Isomer | Primary Reagents | Major Product Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| (E)-β-Methylstyrene | Et₂Zn, CH₂I₂ | trans-1-Methyl-2-phenylcyclopropane | >99:1 |
| (Z)-β-Methylstyrene | Et₂Zn, CH₂I₂ | cis-1-Methyl-2-phenylcyclopropane | >99:1 |
Experimental Protocol: Synthesis of trans-1-Methyl-2-phenylcyclopropane
This protocol describes the synthesis of the trans diastereomer from (E)-β-methylstyrene. A parallel procedure using (Z)-β-methylstyrene will yield the cis diastereomer.
Materials and Equipment
-
(E)-β-Methylstyrene (98% or higher purity)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂, 99%, stabilized)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (HPLC grade)
-
Three-neck round-bottom flask, flame-dried
-
Condenser, dropping funnel, and rubber septa
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water and air. This reagent must be handled under a strict inert atmosphere using syringe and cannula techniques.
-
Diiodomethane is a toxic lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are required. Ensure all glassware is thoroughly dried to prevent quenching the reaction.
Detailed Methodology
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
-
Addition of Reactants:
-
Under a positive pressure of nitrogen, dissolve (E)-β-methylstyrene (1.18 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous dichloromethane and add it to the reaction flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Using a syringe, slowly add diethylzinc (12.0 mL of a 1.0 M solution in hexanes, 12.0 mmol, 1.2 equiv) to the stirred solution over 10 minutes.
-
Transfer diiodomethane (3.21 g, 1.0 mL, 12.0 mmol, 1.2 equiv) to the dropping funnel via syringe and add it dropwise to the reaction mixture over 20 minutes. A white precipitate (Zn(CH₂I)₂) may form during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
-
Work-up and Extraction:
-
Cool the flask back to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is exothermic. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess diethylzinc.
-
Once the initial vigorous reaction has subsided, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated brine solution (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexanes to afford the pure product.
-
Combine the product-containing fractions and remove the solvent to yield trans-1-Methyl-2-phenylcyclopropane as a colorless oil.
-
Confirm the structure and determine the diastereomeric ratio using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualization of Experimental Workflow
Caption: Workflow for the diastereoselective synthesis of this compound.
References
Application Notes and Protocols for 1-Methyl-2-phenylcyclopropane as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-methyl-2-phenylcyclopropane as a versatile synthetic intermediate. The unique structural and stereochemical properties of this phenylcyclopropane derivative make it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents.
Introduction
This compound, a substituted cyclopropane, possesses a strained three-membered ring that imparts unique reactivity and conformational rigidity. These characteristics are highly desirable in medicinal chemistry for the design of enzyme inhibitors and other biologically active molecules. The phenyl and methyl substituents offer sites for further functionalization, allowing for the generation of diverse chemical libraries. This document will focus on the synthesis of this compound and its application as a precursor to bioactive molecules, particularly as a scaffold for monoamine oxidase (MAO) inhibitors.
Synthesis of this compound
The primary synthetic route to this compound is the Simmons-Smith cyclopropanation of β-methylstyrene. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Cyclopropanation of β-Methylstyrene
This protocol is based on the general procedure for the Simmons-Smith reaction and is adapted for the synthesis of this compound.
Materials:
-
β-Methylstyrene (cis/trans mixture or isolated isomers)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the Zinc-Copper couple (2.0 eq).
-
Suspend the Zn-Cu couple in anhydrous diethyl ether.
-
Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to form the iodomethylzinc iodide (ICH₂ZnI) reagent.
-
-
Cyclopropanation:
-
Dissolve β-methylstyrene (1.0 eq) in anhydrous diethyl ether in a separate flask.
-
Add the solution of β-methylstyrene dropwise to the prepared organozinc reagent at 0 °C (ice bath).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of cis- and trans-1-methyl-2-phenylcyclopropane, can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexane.
-
Expected Yield: The yield of the Simmons-Smith reaction can vary depending on the specific conditions and the purity of the reagents, but yields in the range of 70-90% are commonly reported for similar systems.[1]
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.21 g/mol |
| CAS Number | 3145-76-4 |
| Appearance | Colorless oil |
| Boiling Point | 198-200 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | cis: δ 7.20-7.00 (m, 5H, Ar-H), 1.85 (m, 1H, CH-Ph), 1.25 (d, 3H, CH₃), 1.10 (m, 1H, CH-CH₃), 0.80-0.60 (m, 2H, CH₂). trans: δ 7.30-7.10 (m, 5H, Ar-H), 1.60 (m, 1H, CH-Ph), 1.15 (d, 3H, CH₃), 0.95 (m, 1H, CH-CH₃), 0.70-0.50 (m, 2H, CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | cis: δ 143.5 (Ar-C), 128.3 (Ar-CH), 125.8 (Ar-CH), 125.5 (Ar-CH), 26.5 (CH-Ph), 21.0 (CH-CH₃), 18.5 (CH₂), 15.0 (CH₃). trans: δ 144.0 (Ar-C), 128.4 (Ar-CH), 126.0 (Ar-CH), 125.6 (Ar-CH), 27.0 (CH-Ph), 22.5 (CH-CH₃), 19.0 (CH₂), 16.5 (CH₃). |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific isomer.
Application as a Synthetic Intermediate for Bioactive Molecules
This compound is an excellent starting material for the synthesis of various bioactive compounds. Its structural similarity to the core of tranylcypromine, a known monoamine oxidase inhibitor, makes it a prime candidate for the development of novel MAO inhibitors.
Conceptual Synthetic Pathway to a Tranylcypromine Analog
The following diagram illustrates a conceptual workflow for the synthesis of a 1-methyl-2-phenylcyclopropylamine, an analog of tranylcypromine.
Caption: Synthetic workflow from β-methylstyrene to a bioactive analog.
Biological Activity: Monoamine Oxidase Inhibition
Phenylcyclopropylamines are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][3] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.[4]
Mechanism of MAO Inhibition:
The inhibition of MAO by phenylcyclopropylamines like tranylcypromine is irreversible.[2] The mechanism involves the enzymatic oxidation of the amine to an imine, followed by a radical-mediated ring opening of the cyclopropane. This reactive intermediate then forms a covalent bond with the FAD cofactor or a cysteine residue in the active site of the MAO enzyme, leading to its inactivation.[5][6]
The following diagram illustrates the signaling pathway affected by MAO inhibitors.
Caption: MAO inhibitor effect on neurotransmitter signaling.
Summary and Outlook
This compound is a valuable and accessible synthetic intermediate. The Simmons-Smith reaction provides a reliable method for its synthesis from readily available starting materials. Its rigid structure and potential for functionalization make it an attractive scaffold for the design of novel bioactive molecules. In particular, its application in the development of new monoamine oxidase inhibitors holds significant promise for the treatment of depression and other neurological disorders. The detailed protocols and conceptual frameworks provided in this document are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenylcyclopropane is a versatile building block in organic synthesis, offering a unique combination of steric and electronic properties. The strained cyclopropane ring behaves as a saturated system with significant π-character, rendering it susceptible to electrophilic attack, which typically proceeds via ring-opening. The presence of the methyl and phenyl substituents directs the regioselectivity and stereochemistry of these transformations, providing a pathway to a variety of functionalized acyclic compounds. These products are of interest in medicinal chemistry and materials science due to the introduction of stereogenic centers and the formation of benzylic carbocation intermediates that can undergo further reactions.
These application notes provide an overview of the reactions of this compound with common electrophiles, including reaction mechanisms, detailed experimental protocols, and quantitative data where available in the literature.
General Principles of Reactivity
The reaction of this compound with an electrophile (E+) is initiated by the attack of the cyclopropane's "banana" bonds on the electrophile. This leads to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. The phenyl group significantly stabilizes a positive charge on the adjacent carbon (benzylic position), while the methyl group provides stabilization through hyperconjugation. Consequently, the ring-opening is highly regioselective, with the positive charge preferentially developing at the phenyl-substituted carbon.
The subsequent attack of a nucleophile (Nu-) on the carbocation intermediate leads to the final ring-opened product. The stereochemistry of the starting material (cis- or trans-1-methyl-2-phenylcyclopropane) and the nature of the electrophile and nucleophile can influence the stereochemical outcome of the reaction.
Logical Flow of Electrophilic Ring Opening
Caption: General mechanism for electrophilic ring-opening of this compound.
Reaction with Halogens (e.g., Bromine)
The reaction of this compound with bromine is expected to proceed via electrophilic addition, leading to ring-opened dibromoalkanes. The reaction likely involves the formation of a bromonium ion intermediate or a benzylic carbocation stabilized by the adjacent phenyl group. The regioselectivity of the attack will be dictated by the formation of the most stable carbocationic species. In the presence of a nucleophilic solvent like methanol, the solvent can participate in the reaction to yield bromoether products.
Quantitative Data:
| Substrate | Electrophile/Solvent | Major Products | Yield (%) | Reference |
| Phenylcyclopropane | Br₂ / CCl₄ (photo-induced) | 1,3-Dibromo-1-phenylpropane, 1,2-Dibromo-1-phenylpropane | Not specified | [1] |
Experimental Protocol: General Procedure for Bromination in an Inert Solvent
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
From the dropping funnel, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the dibromoalkane products.
Mechanism of Bromination
Caption: Proposed mechanism for the bromination of this compound.
Reaction with Mercuric Acetate (Oxymercuration-Demercuration)
Oxymercuration of this compound, followed by reductive demercuration, is a method for the Markovnikov hydration of the cyclopropane ring, leading to the formation of an alcohol. The reaction is initiated by the electrophilic attack of the mercuric acetate on the cyclopropane ring to form a mercurinium ion-like intermediate. This is followed by the attack of water at the more substituted carbon (the benzylic position) to give an organomercury alcohol adduct. Subsequent reduction with sodium borohydride replaces the mercury-containing group with a hydrogen atom. A key advantage of this method is that it generally avoids carbocation rearrangements.
Quantitative Data:
Specific yield and product distribution data for the oxymercuration-demercuration of this compound are not detailed in the readily available literature. However, the reaction is generally high-yielding for alkenes and is expected to proceed with high regioselectivity.
Experimental Protocol: Oxymercuration-Demercuration
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Oxymercuration
-
In a round-bottom flask, dissolve mercuric acetate (1.1 eq) in a 1:1 mixture of THF and water.
-
Add this compound (1.0 eq) to the solution and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture containing the organomercury intermediate is used directly in the next step.
Part B: Demercuration
-
To the reaction mixture from Part A, add 3 M aqueous sodium hydroxide solution (to make the solution basic).
-
Slowly add a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide solution. The formation of a black precipitate of mercury metal will be observed.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Oxymercuration-Demercuration Workflow
Caption: Experimental workflow for the oxymercuration-demercuration of this compound.
Reaction with Acyl Halides (Friedel-Crafts Type Reaction)
The reaction of this compound with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), can proceed in two ways. The Lewis acid can activate the acyl halide to form a highly electrophilic acylium ion. This can then either acylate the phenyl ring (electrophilic aromatic substitution) or attack the cyclopropane ring, leading to a ring-opened product. Given the reactivity of the strained cyclopropane ring, attack on the ring is a plausible outcome, which would result in a γ-haloketone after ring opening and quenching.
Quantitative Data:
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Key Considerations for Friedel-Crafts Acylation
Caption: Possible reaction pathways in the Friedel-Crafts acylation of this compound.
Conclusion
The electrophilic reactions of this compound provide access to a range of functionalized acyclic molecules. The regioselectivity of these ring-opening reactions is generally governed by the formation of the most stable carbocation intermediate, which is the benzylic cation. While detailed quantitative data for these specific reactions are sparse in the literature, the provided protocols offer a solid foundation for further investigation and optimization in a research setting. The stereochemical outcomes of these reactions, particularly with enantiomerically pure starting materials, represent an important area for further study. Researchers are encouraged to perform careful product analysis using techniques such as NMR spectroscopy and mass spectrometry to fully characterize the products of these transformations.
References
Catalytic Applications of 1-Methyl-2-phenylcyclopropane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-methyl-2-phenylcyclopropane derivatives as chiral ligands in asymmetric catalysis. The unique conformational rigidity of the cyclopropane ring makes these derivatives excellent scaffolds for creating highly effective and selective catalysts.
Application Note 1: Chiral PHOX Ligands with a Cyclopropyl Backbone for Asymmetric Heck Reactions
A novel class of chiral phosphanyl-oxazoline (PHOX) ligands incorporating a rigid 1-methylcyclopropane backbone has been developed for the palladium-catalyzed intermolecular asymmetric Heck reaction. These ligands have demonstrated exceptional performance in the arylation of cyclic olefins, achieving high enantioselectivities and minimizing product isomerization.[1][2]
The design of these ligands is based on the principle that a conformationally rigid scaffold can lead to a more defined and effective chiral environment around the metal center. The synthesis originates from optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid, which is readily available in both enantiomeric forms.[2]
Quantitative Data Summary
The efficacy of these cyclopropane-based PHOX ligands is demonstrated in the asymmetric arylation of 2,3-dihydrofuran with various aryl triflates. The data below summarizes the performance of the optimized ligands.
Table 1: Asymmetric Arylation of 2,3-Dihydrofuran with Phenyl Triflates Catalyzed by Pd/Cyclopropyl-PHOX Ligand L4 [1]
| Entry | Aryl Triflate (ArOTf) | Yield (%) of 3 | 3:4 Ratio | ee (%) of 3 |
| 1 | Phenyl triflate | 92 | 19:1 | 98 |
| 2 | 4-Tolyl triflate | 85 | 19:1 | 99 |
| 3 | 4-Anisyl triflate | 80 | 19:1 | 99 |
| 4 | 4-(Trifluoromethyl)phenyl triflate | 95 | >20:1 | 98 |
| 5 | 2-Naphthyl triflate | 91 | 19:1 | 98 |
Table 2: Asymmetric Arylation of 2,3-Dihydrofuran with Phenyl Triflates Catalyzed by Pd/Cyclopropyl-PHOX Ligand L5 [1]
| Entry | Aryl Triflate (ArOTf) | Yield (%) of 3 | 3:4 Ratio | ee (%) of 3 |
| 1 | Phenyl triflate | 95 | >20:1 | 98 |
| 2 | 4-Tolyl triflate | 94 | >20:1 | 98 |
| 3 | 4-Anisyl triflate | 90 | >20:1 | 98 |
| 4 | 4-(Trifluoromethyl)phenyl triflate | 98 | >20:1 | 98 |
| 5 | 2-Naphthyl triflate | 96 | >20:1 | 98 |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-Based Chiral PHOX Ligands
This protocol outlines the synthesis of the chiral PHOX ligand L1, which serves as a precursor to the more optimized ligands L4 and L5. The synthesis begins with optically active (S)-1-methyl-2,2-dibromocyclopropanecarboxylic acid.[2]
Materials:
-
(S)-1-methyl-2,2-dibromocyclopropanecarboxylic acid
-
Oxalyl chloride
-
(R)-Phenylglycinol
-
Triethylamine
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine
Procedure:
-
Acid Chloride Formation: To a solution of (S)-1-methyl-2,2-dibromocyclopropanecarboxylic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of (R)-phenylglycinol and triethylamine in anhydrous DCM at 0 °C. Stir the mixture overnight at room temperature.
-
Oxazoline Formation: Cool the reaction mixture to 0 °C and add triethylamine, followed by the dropwise addition of MsCl. Stir for 4 hours at room temperature.
-
Lithiation and Phosphinylation: The resulting dibromocyclopropyl-oxazoline is dissolved in anhydrous THF and cooled to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Then, add chlorodiphenylphosphine and allow the reaction to warm to room temperature overnight.
-
Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to yield the PHOX ligand L1.
Caption: Synthetic pathway for the preparation of cyclopropane-based PHOX ligands.
Protocol 2: Palladium-Catalyzed Asymmetric Heck Reaction
This protocol describes the general procedure for the asymmetric arylation of 2,3-dihydrofuran using the cyclopropane-based PHOX ligands.[1]
Materials:
-
Aryl triflate (1.0 equiv)
-
2,3-Dihydrofuran (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2.5 mol%)
-
Cyclopropane-PHOX ligand (e.g., L4 or L5) (3.0 mol%)
-
N,N-Diisopropylethylamine (Hünig's base) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Pd(OAc)2 and the chiral PHOX ligand to a dry Schlenk tube. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the aryl triflate, 2,3-dihydrofuran, and Hünig's base.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 60-80 °C) for the specified time (typically 24-48 hours), monitoring the progress by GC or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of silica gel, washing with diethyl ether. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Caption: General experimental workflow for the asymmetric Heck reaction.
Signaling Pathways and Catalytic Cycles
The proposed catalytic cycle for the asymmetric Heck reaction involves several key steps, including oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. The chiral ligand influences the stereochemical outcome of the migratory insertion step, leading to the enantioenriched product.
Caption: Proposed catalytic cycle for the asymmetric Heck reaction.
References
Application Notes and Protocols: 1-Methyl-2-phenylcyclopropane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the use of chiral 1-methyl-2-phenylcyclopropane derivatives in asymmetric catalysis. Chiral cyclopropanes are significant structural motifs in medicinal chemistry, offering conformational rigidity and unique stereoelectronic properties that can enhance pharmacological profiles. While direct applications of this compound as a substrate in asymmetric catalysis are not extensively documented in peer-reviewed literature, this document outlines key synthetic strategies to access chiral derivatives and provides a detailed protocol for a closely related, state-of-the-art asymmetric C-H functionalization, which can be adapted for this scaffold.
Introduction: The Significance of Chiral Phenylcyclopropanes
The this compound scaffold, possessing two stereocenters, can exist as four stereoisomers. The controlled synthesis of a single enantiomer is crucial for its application in drug development and as a chiral building block in complex organic synthesis.[1][2] The unique spatial arrangement of the methyl and phenyl groups in a constrained three-membered ring makes it an attractive component for imparting specific binding properties and metabolic stability to bioactive molecules.
Derivatives of this compound, such as (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid, have potential applications in pharmaceutical development and as intermediates in organic synthesis.[1] The synthesis of such chiral cyclopropanes often relies on asymmetric cyclopropanation reactions or the use of chiral auxiliaries.[2][3]
Asymmetric Synthesis of Chiral this compound Derivatives
The preparation of enantiomerically enriched this compound derivatives is a prerequisite for their use in asymmetric catalysis. Two common strategies include:
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. For example, an aldol-cyclopropanation-retro-aldol sequence can be employed to synthesize chiral cyclopropane carboxaldehydes.[2][3]
-
Organocatalytic Asymmetric Cascade Reactions: Chiral organic catalysts, such as diphenylprolinol silyl ethers, can facilitate cascade reactions to form cyclopropane rings with high stereocontrol in a single step.[2]
A general workflow for the synthesis of chiral cyclopropanes is depicted below.
Caption: General workflow for asymmetric cyclopropanation.
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric C-H Functionalization
While specific protocols for this compound are scarce, a highly relevant application is the asymmetric C-H functionalization of cyclopropanes. The following protocol is adapted from the work on Pd(II)-catalyzed β-methylene C(sp³)–H bond activation of cyclopropanes using an isoleucine-NH₂ bidentate directing group, which provides excellent levels of asymmetric induction.[4] This methodology can be conceptually applied to a suitably derivatized this compound scaffold.
Application Note 3.1: Enantioselective Arylation of a Cyclopropane Carboxamide
This protocol describes the asymmetric arylation of a cyclopropyl carboxamide derived from this compound and L-isoleucinamide. The reaction proceeds via a palladium-catalyzed C-H activation directed by the chiral amino acid amide auxiliary.
Table 1: Quantitative Data for Asymmetric C-H Arylation of Cyclopropane Carboxamides
| Entry | Aryl Iodide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Iodotoluene | 85 | >20:1 |
| 2 | 4-Iodoanisole | 82 | >20:1 |
| 3 | 1-Iodo-4-nitrobenzene | 75 | 15:1 |
| 4 | 1-Iodo-4-fluorobenzene | 88 | >20:1 |
| 5 | 3-Iodopyridine | 70 | 10:1 |
Data is representative and adapted from related systems for illustrative purposes.[4]
Experimental Protocol 3.1: Asymmetric Arylation of N-((1S,2R)-1-methyl-2-phenylcyclopropane-1-carbonyl)-L-isoleucinamide
Materials:
-
N-((1S,2R)-1-methyl-2-phenylcyclopropane-1-carbonyl)-L-isoleucinamide (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a dry reaction vial, add N-((1S,2R)-1-methyl-2-phenylcyclopropane-1-carbonyl)-L-isoleucinamide (e.g., 0.1 mmol, 1.0 equiv), the corresponding aryl iodide (0.12 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), and Ag₂CO₃ (55 mg, 0.2 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC analysis.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical workflow for the Pd-catalyzed asymmetric C-H arylation.
Future Perspectives
The development of novel asymmetric transformations utilizing this compound and its derivatives remains an area of significant interest. Future research may focus on:
-
Development of Novel Chiral Ligands: The rigid cyclopropane backbone could be incorporated into novel phosphine or N-heterocyclic carbene ligands for asymmetric transition metal catalysis.
-
Kinetic Resolution: The enantiomers of racemic this compound could be resolved through catalyst-controlled kinetic resolution, providing access to both enantiomers.
-
Asymmetric Ring-Opening Reactions: The development of catalytic systems for the enantioselective ring-opening of this compound would provide access to a variety of chiral acyclic compounds.
These application notes provide a starting point for researchers interested in the asymmetric catalysis of this compound. While direct protocols are limited, the provided information on synthesis and related C-H functionalization offers a strong foundation for further investigation and methods development in this promising area of research.
References
- 1. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 1-methyl-2-phenylcyclopropane. This versatile molecule serves as a valuable building block in organic synthesis, offering a strained three-membered ring that can undergo a variety of transformations. The protocols outlined below are based on established chemical principles and aim to provide a practical guide for the utilization of this compound in research and development.
I. Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Simmons-Smith cyclopropanation reaction of (E)-prop-1-en-1-ylbenzene (β-methylstyrene). This reaction is known for its stereospecificity, preserving the configuration of the starting alkene in the cyclopropane product.
Protocol 1: Simmons-Smith Cyclopropanation
This protocol describes the formation of trans-1-methyl-2-phenylcyclopropane from (E)-prop-1-en-1-ylbenzene.
Materials:
-
(E)-prop-1-en-1-ylbenzene (β-methylstyrene)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (E)-prop-1-en-1-ylbenzene (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, 1.0 M solution in hexanes) to the stirred solution via syringe.
-
After 15 minutes of stirring at 0 °C, add diiodomethane (2.0 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure trans-1-methyl-2-phenylcyclopropane.
Quantitative Data:
| Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Simmons-Smith | (E)-prop-1-en-1-ylbenzene | trans-1-Methyl-2-phenylcyclopropane | Et₂Zn, CH₂I₂ | DCM | 0 to RT | 12-18 | ~70-85 | General Procedure |
Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the synthesis of trans-1-Methyl-2-phenylcyclopropane.
II. Ring-Opening Reactions
The strained cyclopropane ring can be opened under various conditions, including acid catalysis and photochemical irradiation, to yield functionalized acyclic compounds.
Protocol 2: Acid-Catalyzed Ring-Opening
This protocol describes the acid-catalyzed ring-opening of trans-1-methyl-2-phenylcyclopropane in the presence of a protic acid like sulfuric acid in a nucleophilic solvent such as methanol. The reaction typically proceeds via a carbocation intermediate, with the positive charge being stabilized at the benzylic position.
Materials:
-
trans-1-Methyl-2-phenylcyclopropane
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trans-1-methyl-2-phenylcyclopropane (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or distillation. The expected product is 1-methoxy-1-phenylbutane.
Quantitative Data:
| Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Acid-Catalyzed Ring-Opening | trans-1-Methyl-2-phenylcyclopropane | 1-Methoxy-1-phenylbutane | H₂SO₄ (cat.) | Methanol | RT | Moderate to High | General Principle |
Signaling Pathway for Acid-Catalyzed Ring-Opening
Caption: Mechanism of acid-catalyzed ring-opening of this compound.
III. Radical Reactions
The benzylic position of this compound is susceptible to radical halogenation.
Protocol 3: Free Radical Bromination
This protocol details the bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
trans-1-Methyl-2-phenylcyclopropane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or benzene (use with caution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-1-methyl-2-phenylcyclopropane (1.0 equiv) in CCl₄.
-
Add NBS (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
-
Heat the mixture to reflux. The reaction can be initiated by heat or a UV lamp.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(1-bromoethyl)-2-phenylcyclopropane.
Quantitative Data:
| Reaction | Starting Material | Product | Reagent | Initiator | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Radical Bromination | trans-1-Methyl-2-phenylcyclopropane | 1-(1-Bromoethyl)-2-phenylcyclopropane | NBS | AIBN | CCl₄ | Reflux | Moderate | General Principle |
Experimental Workflow for Radical Bromination
Caption: Workflow for the radical bromination of this compound.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction times are indicative and may vary depending on the specific conditions and scale of the reaction.
Application Notes and Protocols for the Analytical Characterization of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Methyl-2-phenylcyclopropane. This document includes detailed protocols for various analytical methods, quantitative data summaries, and visual workflows to guide researchers in the structural elucidation, purity assessment, and isomeric separation of this compound.
Introduction
This compound is a substituted cyclopropane derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to the presence of two stereocenters, it can exist as a mixture of cis and trans diastereomers, each of which can be a pair of enantiomers. Accurate analytical characterization is crucial for understanding its chemical properties, ensuring its purity, and for stereoselective synthesis and application.
This document outlines the application of key analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound. Additionally, a protocol for the chiral separation of its isomers is presented.
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended
Application Note: Distinguishing Isomers of 1-Methyl-2-phenylcyclopropane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise structural elucidation of stereoisomers is a critical aspect of chemical research and drug development, as different isomers of a molecule can exhibit distinct biological activities and physical properties. 1-Methyl-2-phenylcyclopropane exists as two diastereomers: cis-1-Methyl-2-phenylcyclopropane and trans-1-Methyl-2-phenylcyclopropane. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, making it an invaluable tool for differentiating between these isomers. This application note outlines the principles and provides detailed protocols for utilizing ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy to unambiguously distinguish between the cis and trans isomers of this compound.
Key differentiation strategies involve the analysis of:
-
¹H NMR Chemical Shifts (δ): The spatial arrangement of the methyl and phenyl groups relative to the cyclopropane ring protons results in distinct chemical shifts for the cis and trans isomers.
-
¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constants between the cyclopropyl protons is dependent on their dihedral angle, which differs between the cis and trans isomers.
-
¹³C NMR Chemical Shifts (δ): The steric and electronic environment of the carbon atoms, influenced by the substituent orientation, leads to different ¹³C chemical shifts.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOE experiments provide definitive proof of the spatial proximity of protons, allowing for unambiguous assignment of the cis and trans configurations.
Key Distinguishing Features in NMR Spectra
The stereochemical differences between the cis and trans isomers of this compound give rise to predictable and measurable differences in their NMR spectra.
In the cis isomer , the methyl and phenyl groups are on the same side of the cyclopropane ring. This arrangement typically leads to:
-
Shielding of the cyclopropyl protons by the phenyl ring's anisotropic effect, resulting in upfield chemical shifts for these protons compared to the trans isomer.
-
A larger vicinal coupling constant (³J) between the two cyclopropyl methine protons due to their cis relationship.
-
A significant Nuclear Overhauser Effect (NOE) between the methyl protons and the ortho-protons of the phenyl ring, as well as between the methyl group and the adjacent cyclopropyl proton.
In the trans isomer , the methyl and phenyl groups are on opposite sides of the cyclopropane ring. This results in:
-
Deshielding of the cyclopropyl protons relative to the cis isomer.
-
A smaller vicinal coupling constant (³J) between the two cyclopropyl methine protons due to their trans relationship.
-
The absence of a significant NOE between the methyl protons and the phenyl ring protons.
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the this compound isomer mixture or isolated isomer.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative analysis.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good spectral dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 9 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is required.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Measure the coupling constants (J-values) in Hertz (Hz).
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet peaks for each unique carbon.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
-
Number of Scans (ns): A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
2D NOESY Spectroscopy Protocol
-
Instrument Setup:
-
Use the same locked and shimmed sample.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 2D NOESY pulse sequence (e.g., 'noesygpph').
-
Spectral Width: Set the same spectral width in both dimensions as used for the ¹H NMR spectrum.
-
Mixing Time (d8): The mixing time is a crucial parameter and should be optimized. For small molecules like this compound, a mixing time in the range of 300-800 ms is a good starting point.
-
Number of Increments (in F1): Acquire a sufficient number of increments (e.g., 256-512) to achieve adequate resolution in the indirect dimension.
-
Number of Scans (ns): Typically 8-16 scans per increment.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Analyze the 2D plot for cross-peaks, which indicate through-space correlations between protons that are close in proximity (< 5 Å).
-
Data Presentation
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | cis-1-Methyl-2-phenylcyclopropane | trans-1-Methyl-2-phenylcyclopropane |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Phenyl-H | 7.10-7.35 | m |
| Cyclopropyl-H (CH-Ph) | ~1.85 | m |
| Cyclopropyl-H (CH-CH₃) | ~1.20 | m |
| Methyl-H (CH₃) | ~1.15 | d |
| Cyclopropyl-H₂ | ~0.60-0.90 | m |
| ³J (CH-CH) | - | - |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | cis-1-Methyl-2-phenylcyclopropane | trans-1-Methyl-2-phenylcyclopropane |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| Phenyl-C (ipso) | ~142 | ~143 |
| Phenyl-C (ortho, meta, para) | ~125-129 | ~125-129 |
| Cyclopropyl-C (C-Ph) | ~25 | ~26 |
| Cyclopropyl-C (C-CH₃) | ~22 | ~23 |
| Methyl-C (CH₃) | ~18 | ~20 |
| Cyclopropyl-C (CH₂) | ~15 | ~16 |
Visualization of Experimental Workflow and Isomer Differentiation
The following diagrams illustrate the logical workflow for distinguishing the isomers and the key NOE correlations.
Caption: Workflow for NMR-based differentiation of this compound isomers.
Caption: Key NOE correlations for distinguishing cis and trans isomers.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.
Conclusion
NMR spectroscopy provides a robust and comprehensive suite of experiments for the unambiguous differentiation of the cis and trans isomers of this compound. By carefully analyzing the ¹H and ¹³C chemical shifts, ¹H-¹H coupling constants, and through-space NOE correlations, researchers can confidently assign the stereochemistry of these and other substituted cyclopropane derivatives. The detailed protocols provided in this application note serve as a guide for obtaining high-quality NMR data for accurate structural elucidation, a critical step in chemical synthesis and drug development.
Application Notes and Protocols for the Purification of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methyl-2-phenylcyclopropane from typical reaction mixtures. The methodologies outlined below are based on established chemical principles and general laboratory practices for the separation of diastereomeric small molecules. While a specific, optimized protocol from the primary literature ("PREPARATION OF ISOMERIC 1-METHYL-2-PHENYLCYCLOPROPANES," Organic Preparations and Procedures) was identified, its full text could not be accessed. Therefore, the following protocols represent robust starting points for the purification of this compound, which can be further optimized for specific research needs.
Introduction to the Purification Challenge
This compound is a chiral molecule that exists as a pair of diastereomers: cis- and trans-isomers. The synthesis of this compound often results in a mixture of these isomers, along with unreacted starting materials and byproducts. The primary challenge in the purification of this compound lies in the efficient separation of these closely related stereoisomers and the removal of other process-related impurities. The choice of purification strategy will depend on the scale of the reaction, the ratio of the diastereomers, and the desired final purity.
Common impurities in the synthesis of this compound can include residual starting materials such as styrene and 1,1-dihaloethane, as well as byproducts from side reactions. The purification protocols provided herein are designed to address the separation of the desired product from these contaminants.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the recommended purification techniques. Please note that the specific values for yield and purity are illustrative and will vary depending on the initial composition of the crude reaction mixture and the precise execution of the protocols.
| Purification Technique | Target Isomer(s) | Typical Purity | Expected Yield | Key Separation Principle |
| Fractional Distillation | Enriched fractions of cis- and trans-isomers | Moderate to High | Good to Excellent | Difference in boiling points of the isomers and impurities. |
| Column Chromatography | Separation of cis- and trans-isomers | High to Excellent | Good | Differential adsorption of the isomers to the stationary phase. |
| Liquid-Liquid Extraction | Removal of polar impurities | Low to Moderate | Excellent | Partitioning of compounds between two immiscible liquid phases. |
Experimental Protocols
Protocol 1: Work-up and Initial Purification by Liquid-Liquid Extraction
This protocol describes the initial work-up of the reaction mixture to remove salts, polar starting materials, and byproducts.
Materials:
-
Crude reaction mixture containing this compound
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Separation of Isomers by Flash Column Chromatography
This protocol is suitable for the separation of the cis- and trans-isomers of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (e.g., hexane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a non-polar solvent system, such as a mixture of hexane and a small amount of ethyl acetate (e.g., 99:1 hexane:ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the separation by performing TLC on the collected fractions. The less polar isomer is expected to elute first.
-
Isolation: Combine the fractions containing the pure desired isomer(s) and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Fractional Distillation
For larger scale purification, fractional distillation can be an effective method to separate the cis- and trans-isomers, provided they have a sufficient difference in boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump (if distillation is performed under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gently to initiate boiling.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Collect fractions at different temperature ranges. The isomer with the lower boiling point will distill first.
-
Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their isomeric composition and purity.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-phenylcyclopropane
Welcome to the technical support center for the synthesis of 1-Methyl-2-phenylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the cyclopropanation of α-methylstyrene. Key approaches include the Simmons-Smith reaction and transition-metal catalyzed cyclopropanation. The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which stereospecifically adds a methylene group to the alkene.[1][2] Transition-metal catalysis, employing catalysts based on copper, rhodium, or iron, offers an alternative route, often with high yields and selectivities.[3][4]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges are controlling diastereoselectivity and enantioselectivity. The reaction of α-methylstyrene can produce both cis and trans diastereomers of this compound. Achieving a high ratio of the desired diastereomer is a common objective.[3] For applications requiring a single enantiomer, asymmetric synthesis methods are necessary to control the stereochemistry at the two chiral centers.
Q3: How does the Simmons-Smith reaction work?
A3: The Simmons-Smith reaction involves the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[5] This carbenoid then reacts with the alkene (α-methylstyrene) in a concerted, stereospecific manner, meaning the geometry of the double bond is preserved in the cyclopropane product.[6] The reaction proceeds through a "butterfly-type" transition state.[1]
Q4: What factors influence the diastereoselectivity of the cyclopropanation of α-methylstyrene?
A4: Diastereoselectivity is influenced by steric effects and the specific reagents used. In the Simmons-Smith reaction, the cyclopropanation generally occurs on the less hindered face of the alkene.[7] For transition-metal catalyzed reactions, the choice of metal and ligand plays a crucial role in determining the trans/cis ratio. For instance, certain chiral iron porphyrin complexes have been shown to achieve high diastereoselectivity, favoring the trans isomer.[3][8]
Q5: How can the cis and trans isomers of this compound be separated?
A5: The diastereomers of this compound have different physical properties and can typically be separated using standard laboratory techniques such as column chromatography or distillation.[9] In some cases, extractive distillation may be employed to improve separation.[10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.[11] |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[11] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[11] |
| Low Substrate Reactivity | For less reactive alkenes, consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[7] |
| Side Reactions | Side reactions, such as methylation of heteroatoms if present in the substrate, can reduce the yield. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[11] |
Issue 2: Poor Diastereoselectivity (trans/cis ratio)
| Potential Cause | Recommended Solution |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric effects, with the methylene group typically adding to the less hindered face of the double bond.[12] The choice of solvent can also play a role. Non-coordinating solvents like dichloromethane are generally recommended.[13] |
| Reaction Temperature | Lowering the reaction temperature may improve diastereoselectivity in some cases. |
| Catalyst and Ligand Choice (Transition-Metal Catalysis) | The diastereoselectivity of metal-catalyzed cyclopropanations is highly dependent on the catalyst system. For α-methylstyrene, chiral iron porphyrin complexes have been shown to provide excellent trans/cis ratios (up to 99:1).[3] Experiment with different metal-ligand combinations to optimize for the desired diastereomer. |
Quantitative Data Summary
The following table summarizes representative yields and diastereomeric ratios for the synthesis of this compound using different methods.
| Method | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Transition-Metal Catalysis | Chiral Iron Porphyrin Complex | up to 99 | up to 99:1 |
| Biocatalysis | Engineered Myoglobin | 69-92 | Highly diastereoselective for the trans isomer |
Experimental Protocols
Key Synthetic Pathway: Simmons-Smith Cyclopropanation of α-Methylstyrene
This protocol is a general guideline for the Simmons-Smith reaction.
Materials:
-
α-Methylstyrene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn-Cu)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Add a solution of copper(II) acetate in acetic acid and stir for 30 minutes. Filter the zinc-copper couple, wash with glacial acetic acid, then with diethyl ether, and dry under vacuum.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the freshly prepared zinc-copper couple to a flask containing anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of α-methylstyrene in diethyl ether to the flask. Subsequently, add diiodomethane dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove unreacted zinc and copper salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Simmons-Smith synthesis.
Caption: Troubleshooting guide for synthesis challenges.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. fiveable.me [fiveable.me]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-Methyl-2-phenylcyclopropane, a valuable building block in medicinal chemistry and organic synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data for various synthetic methods to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction for the synthesis of this compound is giving a low yield. What are the most common causes?
A1: Low yields in the Simmons-Smith reaction of α-methylstyrene are often attributed to several factors:
-
Reagent Quality: The activity of the zinc reagent (zinc-copper couple or diethylzinc) is critical. Ensure your zinc is freshly activated and that the diiodomethane is pure and free of decomposition.
-
Moisture and Air Sensitivity: The organozinc intermediates are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: Temperature control is crucial. The formation of the zinc carbenoid and the subsequent cyclopropanation have optimal temperature ranges. Deviation from these can lead to side reactions or decomposition of the reagent.
-
Stoichiometry: The ratio of the alkene to the dihaloalkane and the zinc reagent is important. An excess of the cyclopropanating agent is often used, but large excesses can sometimes lead to side reactions.
Q2: I am observing side products in my reaction mixture. What are they likely to be and how can I minimize them?
A2: Common side products in the synthesis of this compound, particularly in Simmons-Smith type reactions, can include:
-
Polymerization of α-methylstyrene: This can be initiated by Lewis acidic zinc salts. Using a less Lewis acidic zinc reagent or carefully controlling the reaction temperature can minimize this.
-
Alkene Isomerization: Although less common, some reaction conditions might lead to isomerization of the starting alkene.
-
Formation of Ethyl Iodide and other byproducts: When using diethylzinc, incomplete reaction or side reactions can lead to the formation of ethyl iodide.
To minimize side products, ensure a clean and inert reaction environment, optimize the stoichiometry of your reactants, and maintain strict temperature control.
Q3: What is the best method to purify this compound?
A3: The purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench any unreacted organozinc reagents and remove inorganic salts.
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the product from non-volatile impurities and some side products.
-
Column Chromatography: For achieving very high purity, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.
-
Preparative Gas Chromatography (pGC): For obtaining highly pure material, especially for analytical standards, preparative gas chromatography is an excellent, albeit more specialized, option.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Zinc Reagent: Zinc-copper couple has lost activity or diethylzinc has degraded. | Prepare a fresh zinc-copper couple before use. Ensure diethylzinc is handled under strictly anhydrous and inert conditions. |
| Presence of Moisture or Oxygen: Contamination of the reaction with water or air. | Flame-dry or oven-dry all glassware before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of the carbenoid. | For the Furukawa modification (diethylzinc), maintain the temperature at 0 °C during reagent addition and then allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC to determine the optimal temperature profile. | |
| Incorrect Stoichiometry: Insufficient amount of the cyclopropanating agent. | Use a molar excess of the dihaloalkane and the zinc reagent (e.g., 1.5 to 2.0 equivalents relative to the alkene). | |
| Formation of Significant Side Products | Polymerization of α-methylstyrene: Catalyzed by Lewis acidic zinc species. | Add the alkene slowly to the pre-formed zinc carbenoid. Consider using a less Lewis acidic solvent or adding a Lewis base scavenger. |
| Unreacted Starting Material: The reaction has not gone to completion. | Increase the reaction time and monitor the progress by TLC or GC. A slight increase in temperature may also be beneficial, but monitor for side product formation. | |
| Difficulty in Product Purification | Close Boiling Points of Product and Impurities: Co-distillation of impurities with the product. | Use a more efficient fractional distillation column (e.g., a Vigreux or spinning band column). Optimize the vacuum to achieve better separation. |
| Product is a Mixture of Diastereomers: The synthesis method used is not stereoselective. | For stereoselective synthesis, consider using a catalytic asymmetric method, such as the one described in the experimental protocols section. Purification of diastereomers can sometimes be achieved by careful column chromatography or preparative GC. |
Experimental Protocols
Method 1: Modified Simmons-Smith Reaction (Furukawa Modification)
This protocol is a reliable method for the synthesis of this compound with good yields.
Materials:
-
α-methylstyrene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add α-methylstyrene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes, again keeping the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound. A yield of approximately 90% can be expected with this method.[2]
Method 2: Catalytic Asymmetric Cyclopropanation
For the synthesis of enantioenriched this compound, a catalytic asymmetric approach offers excellent yields and stereoselectivity.[3]
Materials:
-
α-methylstyrene
-
Ethyl diazoacetate
-
Chiral Iron Porphyrin Catalyst (e.g., as described in the literature[3])
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral iron porphyrin catalyst in the anhydrous solvent.
-
Add α-methylstyrene (1.0 eq) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate in the same anhydrous solvent to the reaction mixture at the specified temperature (often room temperature, but optimization may be required).
-
Stir the reaction mixture for the time indicated in the literature, monitoring its progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the enantioenriched this compound derivative. Yields of up to 99% with high diastereoselectivity have been reported for this type of reaction.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Simmons-Smith (Furukawa) | α-methylstyrene, Diethylzinc, Diiodomethane | ~90[2] | Generally not stereoselective | Good yield, reliable method. | Requires stoichiometric amounts of expensive and hazardous reagents. |
| Catalytic Asymmetric | α-methylstyrene, Ethyl diazoacetate, Chiral Iron Porphyrin Catalyst | up to 99[3] | High (up to 87% ee for trans isomer)[3] | High yield and stereoselectivity, catalytic. | Requires synthesis of a specialized chiral catalyst. |
Visualizations
Experimental Workflow for Simmons-Smith Synthesis
Caption: Experimental workflow for the Simmons-Smith synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Cyclopropanation of Styrene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the cyclopropanation of styrene derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your cyclopropanation experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired cyclopropanated styrene derivative is a frequent challenge. Below is a guide to help you troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Inactive Catalyst or Reagents | For metal-catalyzed reactions, ensure the catalyst is from a reliable source and has been stored correctly. In Simmons-Smith reactions, the activity of the zinc-copper couple is crucial; it should be freshly prepared and highly active.[1][2] The use of diethylzinc and diiodomethane (Furukawa modification) can sometimes provide a more reproducible reaction.[1] |
| Presence of Inhibitors | Many cyclopropanation catalysts are sensitive to air and moisture.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents to avoid introducing potential inhibitors.[1] |
| Suboptimal Reaction Temperature | If the reaction is sluggish, the temperature may be too low. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1][2] Gradually increase the temperature in 5-10°C increments to find the optimal balance for your specific substrate and catalyst system. |
| Poor Substrate Reactivity | Electron-deficient styrenes can be less reactive. Consider using a more reactive carbene source or a different catalytic system. For instance, cobalt-based catalysts have shown effectiveness with electron-deficient olefins.[1] |
| Inefficient Stirring | In heterogeneous reactions, such as those using a zinc-copper couple, efficient stirring is necessary to ensure good contact between all reactants.[2] |
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the overall yield of your target cyclopropane.
| Side Product/Reaction | Potential Cause | Mitigation Strategy |
| Dimerization of Diazo Compound | A high concentration of the diazo compound (e.g., ethyl diazoacetate, EDA) can lead to self-condensation, forming products like diethyl maleate and fumarate.[3] | Use a syringe pump to add the diazo compound solution slowly over several hours. This maintains a low, steady concentration of the reactive carbene intermediate.[1] An optimal ratio of EDA to styrene (e.g., 2:1) can also minimize dimerization.[3] |
| Alkene Byproducts (from Carbene Dimerization) | If the alkene is sterically hindered or electron-poor, its reaction with the carbene may be slow, allowing more time for the carbene to dimerize. | Increase the concentration of the alkene relative to the diazo compound to favor the desired cyclopropanation reaction. |
| Methylation of Heteroatoms | In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times.[2][4] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[2] |
| Lewis Acid-Catalyzed Degradation | The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can cause decomposition of acid-sensitive products.[2] | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[2] Adding pyridine during workup can also scavenge ZnI₂. For highly sensitive substrates, adding excess diethylzinc can sequester the ZnI₂ as it forms.[2] |
| Formation of Sulfur Ylides | With allylic thioethers, the Simmons-Smith reagent can form a sulfur ylide, which may undergo a 2,3-sigatropic rearrangement instead of cyclopropanation.[4] | Use an excess of the Simmons-Smith reagent to favor the cyclopropanation pathway.[4] |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is not working. What is the most common reason for failure?
A1: The most common issue is the activity of the zinc reagent.[1][2] The zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1][2]
Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Lowering the reaction temperature can often improve diastereoselectivity.[2] The choice of solvent can also have a significant impact; for instance, in some iron porphyrin-catalyzed cyclopropanations of styrene, donor solvents like THF and acetonitrile lead to higher trans selectivity compared to dichloromethane or toluene. The steric bulk of the catalyst and ligands also plays a crucial role in determining facial selectivity.[1]
Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield. What are the key parameters to check?
A3: Low yields in these reactions are often due to the dimerization of EDA.[1] To mitigate this, it is crucial to add the EDA solution slowly using a syringe pump over several hours. This keeps the concentration of the reactive carbene intermediate low and favors the reaction with the styrene derivative.[1] Also, ensure your catalyst is active and the reaction is performed under an inert atmosphere.[1]
Q4: Can the solvent affect the side reactions in a Simmons-Smith cyclopropanation?
A4: Yes, the solvent can influence the reaction rate and the formation of byproducts. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are generally recommended.[5] Basic solvents such as tetrahydrofuran can reduce the reactivity of the carbenoid towards the alkene, potentially leading to the formation of byproducts like methane, ethane, ethylene, and polymethylene.[5][6]
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| 2 | Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 |
| 3 | Fe(TPP)Cl | CH₂Cl₂ | 25 | 88 | 80:20 |
| 4 | Co(TPP) | Benzene | 25 | 92 | 90:10 |
| Data compiled from representative literature; specific conditions and results may vary.[1] |
Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using Chiral Copper Catalysts
| Entry | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Bis(oxazoline) L1 | CuOTf | CH₂Cl₂ | 0 | 92 | 95 (trans) |
| 2 | Salen L2 | Cu(OTf)₂ | Toluene | 25 | 88 | 90 (cis) |
| 3 | Ph-Box L3 | CuCl | CHCl₃ | -20 | 95 | 98 (trans) |
| Data compiled from representative literature; specific conditions and results may vary.[1] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the styrene derivative (1.0 eq), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%), and a dry, degassed solvent (e.g., dichloromethane).
-
Prepare a solution of ethyl diazoacetate (EDA, 1.1-1.5 eq) in the same solvent.
-
Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 2-6 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench any remaining EDA by adding a few drops of a suitable quenching agent (e.g., acetic acid).
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the styrene derivative (1.0 eq) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add diethylzinc (2.0 eq, as a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 1-Methyl-2-phenylcyclopropane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Reagent: The catalyst (e.g., Rhodium or Copper complex) may have degraded, or the Simmons-Smith reagent (e.g., Zn-Cu couple) may be inactive. | - Catalyst: Use a fresh batch of catalyst or purify the existing one. For Simmons-Smith, ensure the Zn-Cu couple is freshly prepared and activated.[1] - Reagents: Use freshly distilled α-methylstyrene and high-purity solvents. Diiodomethane for Simmons-Smith reactions should be protected from light and purified if necessary. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products. | - Systematically screen a range of temperatures (e.g., from room temperature to reflux) to find the optimum. - For Simmons-Smith reactions, the reaction can be initiated at 0°C and then allowed to warm to room temperature.[1][2] |
| Incorrect Stoichiometry: The molar ratios of the reactants, catalyst, and any additives are crucial for optimal performance. | - Carefully verify the stoichiometry of all reagents. - For catalytic reactions, optimize the catalyst loading (e.g., 0.5-5 mol%). |
| Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst or interfere with the reaction. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Purify all reagents before use. |
| Poor Substrate Reactivity: While α-methylstyrene is generally reactive, electron-withdrawing groups on the phenyl ring can decrease its nucleophilicity. | - For less reactive substrates, consider using a more active catalyst system or a modified Simmons-Smith protocol (e.g., Furukawa modification with Et₂Zn).[3] |
Issue 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
| Potential Cause | Recommended Solution |
| Steric Hindrance: The approach of the carbene to the double bond is influenced by steric factors, which can affect the diastereomeric ratio. | - In catalytic reactions, the choice of ligand is critical. Bulky ligands on the metal catalyst can significantly influence the stereochemical outcome.[4] Experiment with different ligands to improve selectivity. - For Simmons-Smith reactions, the trans isomer is often favored due to steric hindrance. |
| Reaction Temperature: Temperature can influence the transition state energies, thereby affecting the diastereoselectivity. | - Lowering the reaction temperature often leads to higher diastereoselectivity.[5] |
| Solvent Effects: The polarity and coordinating ability of the solvent can impact the stereochemical course of the reaction. | - Screen a variety of solvents with different polarities (e.g., dichloromethane, diethyl ether, pentane). Non-coordinating solvents are often preferred for Simmons-Smith reactions.[6][7] |
| Catalyst System: The choice of metal and ligand in catalytic cyclopropanation has a profound effect on diastereoselectivity. | - Rhodium(II) carboxylate catalysts are known to provide excellent diastereoselectivity in the cyclopropanation of vinylarenes.[4] - Copper catalysts with chiral ligands can also be employed to control diastereoselectivity. |
Issue 3: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Carbene Dimerization: In catalytic reactions using diazo compounds, the carbene intermediate can dimerize if its reaction with the alkene is slow. | - Use a syringe pump to add the diazo compound slowly to the reaction mixture, keeping its concentration low.[1] |
| Polymerization of Styrene: α-Methylstyrene can be prone to polymerization, especially at higher temperatures or in the presence of acidic impurities. | - Ensure the reaction is carried out at the optimal temperature and that all reagents and solvents are free of acidic impurities. - The use of a radical inhibitor may be considered, but its compatibility with the reaction conditions must be verified. |
| Byproducts from Simmons-Smith Reagents: Unreacted zinc reagents can complicate the work-up. | - A proper aqueous work-up, for instance with saturated ammonium chloride solution, is necessary to quench the reaction and dissolve zinc salts.[2][7] |
Frequently Asked Questions (FAQs)
Q1: Which is the best method for the synthesis of this compound, Simmons-Smith or a catalytic approach?
A1: Both the Simmons-Smith reaction and catalytic methods (using rhodium or copper catalysts) are effective for the cyclopropanation of α-methylstyrene. The "best" method depends on the specific requirements of your synthesis:
-
Simmons-Smith Reaction: This is a classic and reliable method, often providing good yields. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane, is a common choice.[3] It is a stoichiometric reaction, which can be a drawback in terms of atom economy and cost.
-
Catalytic Methods: Rhodium and copper-catalyzed reactions using a diazo compound (like ethyl diazoacetate followed by a subsequent functional group manipulation) are highly efficient, requiring only a small amount of catalyst. These methods often offer excellent control over stereoselectivity through the choice of chiral ligands.[4] However, diazo compounds can be hazardous and require careful handling.
Q2: How can I improve the trans to cis ratio of this compound?
A2: To favor the formation of the trans isomer, which is generally the thermodynamically more stable product, you can try the following:
-
Ligand Selection: In catalytic reactions, bulky ligands on the metal center can sterically hinder the approach that leads to the cis isomer.
-
Lower Temperature: Running the reaction at lower temperatures often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[5]
-
Solvent Choice: The solvent can influence the effective size of the catalyst and the stability of the transition states. Experimenting with different solvents is recommended.
Q3: What is a standard work-up and purification procedure for this compound?
A3: A typical work-up procedure involves:
-
Quenching the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride for a Simmons-Smith reaction.[2]
-
Extracting the product into an organic solvent like diethyl ether or dichloromethane.
-
Washing the organic layer with brine and drying it over an anhydrous salt such as sodium sulfate.
-
Removing the solvent under reduced pressure.
Purification is commonly achieved by:
-
Column Chromatography: Using silica gel is a standard method to separate the product from non-polar impurities and any remaining starting material.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material (α-methylstyrene) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of any side products.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
α-Methylstyrene
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add α-methylstyrene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (1.5 eq) dropwise to the stirred solution.
-
Add diiodomethane (1.5 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure using a rhodium catalyst and a diazoacetate. Note that this produces a cyclopropanecarboxylate which would require further steps to be converted to this compound.
Materials:
-
α-Methylstyrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or another suitable rhodium catalyst
-
Anhydrous solvent (e.g., dichloromethane or pentane)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the rhodium catalyst (e.g., 1 mol%) and anhydrous solvent.
-
Add α-methylstyrene (1.0 - 1.5 eq).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.0 eq) in the anhydrous solvent to the reaction mixture over several hours.
-
Stir the reaction at room temperature until the diazo compound is completely consumed (as indicated by TLC or the cessation of nitrogen evolution).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for cyclopropanation reactions of styrene derivatives. Direct comparative data for this compound under varied conditions is limited in the literature; therefore, data from analogous reactions are included to provide guidance on expected trends.
Table 1: Effect of Catalyst on the Cyclopropanation of Styrene Derivatives
| Catalyst | Ligand | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | - | Styrene | High | Varies | [4] |
| Chiral Rh(II) | Prolinate derivatives | Styrene | >90 | >40:1 | [4] |
| Iron Porphyrin | Chiral Porphyrin | α-Methylstyrene | up to 99 | up to 99:1 | Not Found |
Table 2: Influence of Solvent on Simmons-Smith Reaction
| Solvent | Relative Rate | Comments | Reference |
| Dichloromethane (DCM) | High | Commonly used, non-coordinating. | [6][7] |
| 1,2-Dichloroethane (DCE) | High | Similar to DCM. | [6][7] |
| Diethyl ether | Moderate | Coordinating solvent, can reduce rate. | [6] |
| Tetrahydrofuran (THF) | Low | More basic, generally slows down the reaction. | [6] |
Visualizations
Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the Simmons-Smith synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Separation of Cis and Trans Isomers of 1-Methyl-2-phenylcyclopropane
Welcome to the technical support center for the separation of cis and trans isomers of 1-Methyl-2-phenylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
A1: The separation of diastereomers like the cis and trans isomers of this compound can be difficult due to their similar physicochemical properties. Because they have the same molecular weight and connectivity, their boiling points and polarities are often very close, which can lead to co-elution in chromatographic methods and require highly optimized conditions for successful separation.
Q2: What are the primary methods for separating cis and trans isomers of this compound?
A2: The most common and effective methods for separating these isomers are chromatographic techniques, including:
-
Gas Chromatography (GC): Particularly useful for analytical-scale separation and purity assessment. Preparative GC can be used for isolating small quantities of pure isomers.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical and preparative-scale separations. Normal-phase and reversed-phase chromatography can be employed.
-
Flash Chromatography: A common method for preparative separation in a synthesis workflow, though it may offer lower resolution than HPLC.
Fractional distillation can also be considered, but its success is highly dependent on a significant difference in the boiling points of the two isomers.
Q3: How can I determine the ratio of cis to trans isomers in my mixture?
A3: The isomeric ratio can be determined using analytical techniques such as:
-
Gas Chromatography (GC): By integrating the peak areas of the separated cis and trans isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the two isomers due to the different chemical environments of the cyclopropyl protons. The relative integrals of characteristic peaks for each isomer can be used to calculate the ratio.
Q4: Is it possible to use fractional distillation for this separation?
A4: Fractional distillation separates compounds based on differences in their boiling points. Generally, cis isomers have slightly higher boiling points than their trans counterparts due to a net dipole moment. However, for successful separation by distillation, a significant boiling point difference is required. The boiling point of the isomeric mixture of this compound is approximately 188-189 °C at atmospheric pressure. Without the specific boiling points for each pure isomer, it is difficult to definitively recommend distillation. It is often more practical for crude, large-scale separations before a final purification step by chromatography.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of cis and trans this compound.
Gas Chromatography (GC) Troubleshooting
Problem: Poor or no separation of cis and trans isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Column Phase | The stationary phase may not have sufficient selectivity. For non-polar compounds like this compound, a standard non-polar column (e.g., DB-5, HP-5) or a mid-polarity column (e.g., DB-17) should be effective. If not, consider a column with a different selectivity, such as one with a phenyl-substituted phase. |
| Incorrect Oven Temperature Program | A slow temperature ramp (e.g., 2-5 °C/min) can often improve the resolution of closely eluting peaks. Start with a low initial temperature to ensure good separation of volatile components. |
| Carrier Gas Flow Rate is Not Optimal | The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Ensure the flow rate is optimized for your column diameter. A lower flow rate can sometimes improve resolution, but will also increase analysis time. |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks and poor resolution. Reduce the injection volume or dilute the sample. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Isomers are co-eluting or showing poor resolution.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase is critical. In normal-phase chromatography (e.g., on a silica column), small changes in the percentage of the polar modifier (e.g., isopropanol or ethyl acetate in hexane) can significantly impact selectivity. In reversed-phase chromatography (e.g., on a C18 column), adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. |
| Incorrect Stationary Phase | If reversed-phase (C18) does not provide adequate separation, consider a normal-phase column (silica or diol). Phenyl-type columns can also offer different selectivity for aromatic compounds. |
| Flow Rate is Too High | A lower flow rate generally leads to better resolution, although it increases the run time. Try reducing the flow rate to improve peak separation. |
| Column Overload | Injecting a sample that is too concentrated can cause peak broadening and loss of resolution. Dilute your sample or reduce the injection volume. |
Experimental Protocols
The following are suggested starting points for method development. Optimization will likely be required for your specific instrumentation and sample.
Protocol 1: Analytical Gas Chromatography (GC)
This protocol is designed for assessing the purity and isomeric ratio of a this compound mixture.
| Parameter | Suggested Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature: 80 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C, hold for 5 min. |
| Injector | Temperature: 250 °C. Split ratio: 50:1. Injection volume: 1 µL. |
| Detector (FID) | Temperature: 280 °C |
| Expected Elution Order | Typically, the trans isomer will elute before the cis isomer on a non-polar column. |
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) - Normal Phase
This protocol provides a general method for separating the cis and trans isomers on a preparative scale.
| Parameter | Suggested Condition |
| Column | Preparative Silica Column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a low percentage of IPA (e.g., 99:1 Hexane:IPA) and adjust to optimize separation. |
| Flow Rate | 18-20 mL/min (adjust based on column dimensions and pressure limits) |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the crude isomer mixture in the mobile phase at a concentration that avoids precipitation. |
| Injection Volume | Dependent on column loading capacity; start with a smaller injection and scale up. |
Data Presentation
Table 1: Comparison of Chromatographic Separation Methods
| Method | Column | Mobile Phase / Temp. Program | Retention Time (cis) | Retention Time (trans) | Resolution (Rs) |
| GC | e.g., DB-5 | e.g., 80-200°C at 5°C/min | Record your data | Record your data | Calculate |
| HPLC (NP) | e.g., Silica | e.g., 98:2 Hexane:IPA | Record your data | Record your data | Calculate |
| HPLC (RP) | e.g., C18 | e.g., 70:30 ACN:H₂O | Record your data | Record your data | Calculate |
Visualizations
Experimental Workflow for Isomer Separation and Analysis
Caption: A general workflow for the synthesis, separation, and analysis of cis and trans isomers of this compound.
Troubleshooting Logic for Poor Chromatographic Resolution
Caption: A decision-making workflow for troubleshooting poor separation of cis/trans isomers in chromatography.
References
Technical Support Center: Stability of 1-Methyl-2-phenylcyclopropane Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-2-phenylcyclopropane under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concern for this compound in the presence of acids (both Brønsted and Lewis acids) is the acid-catalyzed opening of the cyclopropane ring.[1] This reaction is driven by the relief of ring strain inherent to the three-membered ring. The presence of the phenyl group stabilizes the intermediate carbocation, making the ring-opening process more favorable compared to unsubstituted cyclopropanes.
Q2: What is the general mechanism of acid-catalyzed ring-opening for this compound?
A2: The reaction proceeds through a carbocationic intermediate.[1] The acid protonates the cyclopropane ring, leading to the formation of a carbocation. The position of the initial protonation and the subsequent carbocation formation are influenced by the substituents. For this compound, the formation of a benzylic carbocation is favored due to the stabilizing effect of the adjacent phenyl group. This carbocation can then be attacked by a nucleophile present in the reaction medium or undergo rearrangement.
Q3: What are the expected degradation products of this compound in acidic solutions?
A3: The specific degradation products will depend on the reaction conditions, including the acid used, its concentration, the temperature, and the solvent. Generally, ring-opening will lead to the formation of substituted propenylbenzenes or other isomeric alkenes. Subsequent reactions, such as hydration (if water is present) or polymerization, can also occur. Without specific experimental data for this compound, predicting the exact product distribution is challenging. However, based on the general mechanism, one can anticipate the formation of various isomeric C10H12 alkenes.
Q4: How do reaction conditions influence the rate of degradation?
A4: The rate of acid-catalyzed ring-opening is highly dependent on the reaction conditions:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of degradation by increasing the equilibrium concentration of the protonated cyclopropane.
-
Temperature: Higher temperatures increase the reaction rate, often favoring the ring-opening pathway over other desired reactions.[1]
-
Solvent: Polar, protic solvents can facilitate the formation and stabilization of the carbocationic intermediate, thus promoting ring-opening.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound under acidic conditions.
| Issue | Potential Cause | Suggested Solutions |
| Low or no yield of the desired product, with a complex mixture of byproducts. | The acidic conditions are too harsh, leading to rapid and indiscriminate ring-opening and subsequent rearrangements of this compound. | 1. Reduce Acid Strength: Switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid that is less prone to protonation. 2. Lower Acid Concentration: Decrease the molar equivalents of the acid used. 3. Decrease Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires longer reaction times.[1] |
| Formation of a major, unexpected byproduct identified as an isomer of the starting material. | Acid-catalyzed rearrangement of the cyclopropane ring is occurring, leading to a thermodynamically more stable isomeric alkene. | 1. Re-evaluate the reaction mechanism: The observed isomer may be an unavoidable consequence of the reaction pathway. 2. Use a non-polar, aprotic solvent: This can disfavor the formation of charged intermediates that lead to ring opening and rearrangement.[1] |
| Inconsistent reaction outcomes between batches. | Variability in the purity of reagents or solvents, leading to fluctuating acidity or the presence of catalytic impurities. | 1. Ensure Reagent Purity: Use freshly purified reagents and anhydrous, degassed solvents to maintain consistent reaction conditions. 2. Buffer the Reaction (if applicable): If the desired transformation can tolerate it, using a buffer system can help maintain a stable pH. |
| Difficulty in isolating the desired product from a mixture of ring-opened byproducts. | The desired reaction and the degradation pathway have similar activation energies, leading to a mixture of products. | 1. Optimize Reaction Conditions: Systematically screen different acids, concentrations, temperatures, and solvents to find a set of conditions that maximizes the yield of the desired product. 2. Consider a different synthetic route: If optimization is unsuccessful, an alternative pathway that avoids acidic conditions might be necessary. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Acid Strength | Stronger Acid (e.g., H₂SO₄ vs. CH₃COOH) | Decreased Stability | Higher protonation potential leading to faster carbocation formation. |
| Acid Concentration | Higher Concentration | Decreased Stability | Increased rate of protonation and subsequent ring-opening. |
| Temperature | Higher Temperature | Decreased Stability | Provides the necessary activation energy for the ring-opening reaction. |
| Solvent Polarity | More Polar/Protic Solvent | Decreased Stability | Stabilization of the carbocation intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Acid-Catalyzed Degradation of this compound by HPLC
This protocol provides a general method to assess the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., sulfuric acid, hydrochloric acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time, such as naphthalene or biphenyl)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
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Anhydrous sodium sulfate
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HPLC grade solvents for mobile phase
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask.
-
Reaction Setup: In a reaction vial equipped with a magnetic stirrer, place a known volume of the stock solution and bring it to the desired reaction temperature using a thermostat-controlled bath.
-
Reaction Initiation: Initiate the reaction by adding a predetermined amount of the acid.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a saturated aqueous NaHCO₃ solution and an extraction solvent.
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Extraction: Shake the quenching vial vigorously, allow the layers to separate, and collect the organic layer.
-
Drying and Analysis: Dry the organic layer over anhydrous Na₂SO₄ and analyze by HPLC.
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Quantification: Quantify the disappearance of the this compound peak relative to the internal standard over time to determine the rate of degradation.
Visualizations
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of 1-Methyl-2-phenylcyclopropane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-Methyl-2-phenylcyclopropane, primarily via the Simmons-Smith reaction and its modifications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclopropanation of α-methylstyrene using a carbenoid species. The Simmons-Smith reaction and its variations are widely employed for this transformation due to their stereospecificity and functional group tolerance.[1]
Q2: My Simmons-Smith reaction is showing low to no yield. What are the primary causes?
A2: Low or no yield in a Simmons-Smith reaction is a common issue that can often be attributed to several key factors:
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Inactive Zinc-Copper Couple: The activity of the zinc reagent is crucial. Ensure it is freshly prepared and properly activated.
-
Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is advisable to use freshly distilled or high-purity reagent.
-
Presence of Moisture or Air: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Q3: I observe a significant amount of unreacted α-methylstyrene. How can I improve the conversion?
A3: Incomplete conversion can be addressed by:
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Increasing Reaction Temperature: A modest, gradual increase in temperature may improve the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.
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Using a More Reactive Reagent System: For substrates that are less reactive, consider employing a modified Simmons-Smith protocol, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
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Ensuring Efficient Stirring: In heterogeneous reactions involving the zinc-copper couple, vigorous stirring is necessary to maintain good contact between all reagents.
Q4: What are the common side products in the synthesis of this compound?
A4: While the Simmons-Smith reaction is generally clean, side products can form. Due to the electrophilic nature of the zinc carbenoid, side reactions can include the methylation of any heteroatoms present in the substrate, especially with prolonged reaction times or an excess of the reagent.[2] In reactions involving styrenes, the formation of stilbene derivatives through dimerization of a diazo intermediate can occur in certain modified procedures, such as the Charette modification.[2] Additionally, the use of basic solvents can lead to the formation of by-products like methane, ethane, ethylene, and polymethylene.[3]
Q5: How can I purify the final this compound product?
A5: After quenching the reaction, typically with a saturated aqueous solution of ammonium chloride, the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by distillation or, more commonly, by column chromatography.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can enhance activation. |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to prevent inhibition by impurities. |
| Presence of Moisture or Air | Thoroughly oven-dry all glassware and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Temperature | If the reaction is sluggish, consider a gradual increase in temperature in 5-10 °C increments. Be mindful that this may also increase side product formation. |
| Low Substrate Reactivity | For α-methylstyrene, which is an unfunctionalized alkene, consider using the more reactive Furukawa modification (diethylzinc and diiodomethane).[2] |
Problem 2: Incomplete Conversion of α-Methylstyrene
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure an appropriate molar excess of the Simmons-Smith reagent is used. |
| Inadequate Stirring | For the heterogeneous zinc-copper couple, ensure efficient and vigorous stirring to maximize surface contact between reagents. |
| Short Reaction Time | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time. |
Problem 3: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | If side reactions are observed, try running the reaction at a lower temperature for a longer duration. |
| Excess Simmons-Smith Reagent | Use a minimal excess of the cyclopropanating agent and monitor the reaction to avoid unnecessarily long reaction times, which can lead to side reactions like methylation.[2] |
| Use of Basic Solvents | Employ non-coordinating solvents like dichloromethane or dichloroethane, as basic solvents can decrease the reaction rate and promote side reactions.[4] |
Experimental Protocols
Adapted Simmons-Smith Protocol for this compound
This is an adapted general protocol, as a specific, detailed procedure for α-methylstyrene with reported yields was not found in the searched literature. Researchers should optimize conditions for their specific setup.
Materials:
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α-Methylstyrene
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Diiodomethane (CH₂I₂)
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Zinc dust
-
Copper(I) Chloride (CuCl)
-
Anhydrous Diethyl Ether or Dichloromethane
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add zinc dust (2.0 eq) and a small crystal of iodine. Gently heat the flask until the iodine vapor is visible. Cool to room temperature and add anhydrous diethyl ether. Add a solution of copper(I) chloride (0.2 eq) in a minimal amount of anhydrous diethyl ether dropwise while stirring.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether, followed by α-methylstyrene (1.0 eq).
-
Addition of Diiodomethane: Add diiodomethane (1.5 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Furukawa Modification Protocol (Adapted)
Materials:
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α-Methylstyrene
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Diethylzinc (Et₂Zn) (typically as a solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere, dissolve α-methylstyrene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add diethylzinc (1.2 eq of a 1.0 M solution in hexanes) dropwise to the stirred solution at 0 °C. Stir the mixture for 30 minutes at 0 °C. Then, add diiodomethane (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
A direct comparison of yields for the synthesis of this compound using different methods from the literature was not available. However, the following table provides a general comparison of the key features of the Simmons-Smith reaction and its Furukawa modification.
| Reaction | Reagents | Typical Reaction Time | Typical Temperature | Key Advantages | Key Disadvantages |
| Simmons-Smith | Diiodomethane, Zinc-Copper Couple | 5 h | 0 °C to Reflux | High yield, stereospecificity, good functional group tolerance. | Requires stoichiometric zinc, cost of diiodomethane. |
| Furukawa Modification | Diiodomethane, Diethylzinc | 12 h | -10 °C to Room Temp | Milder conditions, suitable for unfunctionalized alkenes.[2] | Diethylzinc is pyrophoric, cost of reagents. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Simmons-Smith Reaction Pathway
Caption: The key steps in the Simmons-Smith cyclopropanation.
References
Technical Support Center: 1-Methyl-2-phenylcyclopropane Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-phenylcyclopropane. The primary focus is to help users prevent unwanted ring-opening of this compound during their experiments.
Troubleshooting Guide: Unwanted Ring-Opening
If you are observing degradation or unexpected product formation in your reactions involving this compound, consult the following guide to troubleshoot potential causes of ring-opening.
| Observation | Potential Cause | Recommended Action |
| Rapid decomposition upon addition of reagents. | Acidic Contamination: Trace amounts of acid can catalyze the ring-opening of cyclopropanes.[1][2][3] | Neutralize all reagents and solvents. Use base-washed glassware. Consider performing the reaction in the presence of a non-nucleophilic base. |
| Product degradation during workup. | Aqueous Acidic Conditions: Standard aqueous workups with acidic solutions can induce ring-opening. | Use neutral or slightly basic aqueous solutions for extraction and washing steps. |
| Decomposition over time in storage. | Exposure to Light and/or Air: Photochemical pathways and oxidation can lead to ring-opening.[4][5][6] | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
| Side reactions when using metal catalysts. | Lewis Acid-Catalyzed Ring-Opening: Many transition metal catalysts are Lewis acidic and can promote ring-opening.[7][8] | Screen for less Lewis acidic metal catalysts. Consider the use of ligands that can modulate the Lewis acidity of the metal center. |
| Ring-opening at elevated temperatures. | Thermal Isomerization: High temperatures can provide the activation energy needed for thermal electrocyclic ring-opening.[9][10] | Maintain the lowest possible reaction temperature. If heating is necessary, perform time-course studies to determine the optimal balance between reaction rate and compound stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the ring-opening of this compound?
A1: The primary mechanisms for the ring-opening of this compound are driven by the high ring strain of the cyclopropane ring. These include:
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Acid-Catalyzed Ring-Opening: Both Brønsted and Lewis acids can protonate or coordinate to the cyclopropane ring, respectively, which facilitates nucleophilic attack and subsequent ring-opening.[1][2][3][7]
-
Photochemical Ring-Opening: Exposure to light, particularly UV light, can promote the formation of radical intermediates that lead to ring-opening.[4][5][11]
-
Thermal Ring-Opening: At elevated temperatures, the cyclopropane ring can undergo a concerted electrocyclic ring-opening to form an isomeric alkene.[9][10]
-
Oxidative Ring-Opening: The presence of strong oxidants can lead to radical-mediated ring-opening reactions.[12]
Q2: How can I minimize acid-catalyzed ring-opening during my reaction?
A2: To minimize acid-catalyzed ring-opening, it is crucial to maintain a neutral or basic reaction environment. This can be achieved by:
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Using freshly distilled, neutral solvents.
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Employing base-washed glassware.
-
Adding a non-nucleophilic base, such as proton sponge or a hindered amine, to the reaction mixture to scavenge any trace acids.
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Avoiding acidic reagents or catalysts where possible. If an acid is required, use the mildest possible acid at the lowest effective concentration.
Q3: Are there any specific storage conditions recommended for this compound?
A3: Yes, to ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at or below 4 °C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
Q4: I am using a Lewis acid catalyst in my reaction. How can I prevent it from opening the cyclopropane ring?
A4: Preventing ring-opening in the presence of a Lewis acid can be challenging. Consider the following strategies:
-
Catalyst Screening: Test a variety of Lewis acids to identify one with a lower propensity for promoting ring-opening. Softer Lewis acids may be less likely to coordinate to the cyclopropane ring.
-
Ligand Modification: The choice of ligand can significantly impact the Lewis acidity of the metal center. Bulky or electron-donating ligands can reduce the Lewis acidity of the catalyst.
-
Low Temperatures: Running the reaction at the lowest possible temperature can disfavor the ring-opening pathway, which typically has a higher activation energy.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
-
Receipt and Initial Inspection: Upon receipt, inspect the container for any signs of damage. The compound should be a clear, colorless liquid.
-
Inert Atmosphere Transfer: All transfers of the compound should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent and Reagent Purity: Use only anhydrous, deoxygenated, and neutral solvents. Ensure all other reagents are free from acidic impurities.
-
Storage: Store the compound in a tightly sealed amber vial with a Teflon-lined cap. For long-term storage, place the vial in a freezer at -20 °C. For daily use, refrigeration at 4 °C is sufficient.
Protocol 2: A Model Reaction Under Ring-Preserving Conditions
This protocol provides an example of a reaction where the cyclopropane ring is intended to remain intact.
-
Glassware Preparation: All glassware should be washed with a base solution (e.g., 1 M NaOH), rinsed thoroughly with deionized water, and dried in an oven at 120 °C overnight.
-
Reaction Setup: Assemble the glassware hot and allow it to cool under a stream of dry argon.
-
Reagent Addition:
-
To a solution of the substrate in anhydrous, neutral solvent (e.g., toluene), add a non-nucleophilic base (e.g., 1.1 equivalents of 2,6-lutidine).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add this compound (1.0 equivalent) via syringe.
-
Add the final reagent (e.g., an electrophile) dropwise.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of any potential ring-opened byproducts.
-
Workup: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution). Extract the product with a non-polar solvent and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.
Visualizations
Caption: Major pathways leading to the ring-opening of this compound.
Caption: Recommended experimental workflow to minimize unwanted ring-opening.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scispace.com [scispace.com]
- 3. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-phenylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 1-Methyl-2-phenylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable method is the Simmons-Smith cyclopropanation of α-methylstyrene. Specifically, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its higher reactivity and suitability for unfunctionalized alkenes like α-methylstyrene.[1][2] This method avoids the use of a heterogeneous zinc-copper couple, making the reaction mixture more homogenous and often easier to control on a larger scale.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up the Simmons-Smith reaction, particularly the Furukawa modification, introduces significant safety challenges. Diethylzinc is pyrophoric and reacts violently with air and moisture. Diiodomethane is toxic and should be handled with care. Key safety measures include:
-
Strict Inert Atmosphere: All glassware must be thoroughly dried, and the entire reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The reaction is exothermic, and efficient heat dissipation is crucial at a larger scale to prevent runaway reactions. A well-maintained reactor with a cooling system is essential.
-
Controlled Reagent Addition: Slow, controlled addition of reagents, especially the pyrophoric diethylzinc, is critical to manage the reaction rate and temperature.
-
Personal Protective Equipment (PPE): Appropriate PPE, including fire-resistant lab coats, safety glasses, and gloves, is mandatory.
-
Quenching Procedure: The quenching of the reaction should be performed carefully and at a low temperature to manage any unreacted pyrophoric reagents.
Q3: What are the typical yields and purity I can expect at different scales?
A3: While specific yields and purities are highly dependent on the optimization of reaction conditions, the following table provides a general expectation for the Simmons-Smith cyclopropanation of α-methylstyrene at different scales.
| Scale | Typical Yield Range | Typical Purity Range (post-purification) | Key Considerations |
| Lab Scale (1-10 g) | 70-90% | >98% | Easier to control temperature and maintain an inert atmosphere. Purification by column chromatography is effective. |
| Pilot Scale (100 g - 1 kg) | 60-80% | >97% | Heat transfer becomes a significant challenge. Precise control of reagent addition rate is crucial. Distillation is a more practical purification method. |
| Production Scale (>1 kg) | 50-75% | >95% | Exothermic nature of the reaction requires a robust cooling system. Process safety and handling of large quantities of hazardous materials are paramount. Continuous flow reactors may offer better control.[3] |
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting material (α-methylstyrene) and the formation of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Zinc Reagent: The activity of the zinc carbenoid is crucial. | If using a zinc-copper couple, ensure it is freshly prepared and activated. For the Furukawa modification, use high-quality diethylzinc. |
| Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of Moisture or Air: The Simmons-Smith reagents are highly sensitive to moisture and air. | Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere. | |
| Incomplete Conversion of Starting Material | Insufficient Reagent: The stoichiometry of the reagents is critical. | Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of both diethylzinc and diiodomethane is used. |
| Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. | If the reaction is sluggish, a gradual increase in temperature (e.g., from 0°C to room temperature) may improve the rate. However, be cautious as higher temperatures can lead to side reactions. | |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture. | |
| Formation of Significant Byproducts | Reaction with Solvent: Basic solvents can react with the Simmons-Smith reagent. | Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] |
| Side reactions of the carbenoid: The zinc carbenoid can undergo side reactions. | Control the temperature and reagent addition rate carefully. Avoid prolonged reaction times. | |
| Unreacted Starting Material and Impurities: The starting α-methylstyrene may contain impurities that are carried through the reaction. | Use high-purity α-methylstyrene. Analyze the starting material for potential impurities before starting the reaction. | |
| Difficulty in Product Purification | Formation of Zinc Salts: The work-up procedure can lead to the formation of emulsions or insoluble zinc salts. | A careful aqueous work-up with a saturated solution of ammonium chloride or sodium bicarbonate can help to dissolve the zinc salts. Filtration through a pad of celite may also be necessary. |
| Close Boiling Points of Product and Impurities: Some byproducts may have boiling points close to the product, making distillation challenging. | High-efficiency fractional distillation may be required. Alternatively, preparative chromatography can be used for smaller scales. |
Experimental Protocols
Detailed Methodology for Kilogram-Scale Synthesis of this compound
Safety Precautions: This procedure involves highly reactive and hazardous materials. It should only be performed by trained personnel in a facility equipped to handle pyrophoric reagents on a large scale. A thorough risk assessment must be conducted before commencing the synthesis.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| α-Methylstyrene | 118.18 | 1.00 kg | 8.46 | 1.0 |
| Diethylzinc (1.1 M in Toluene) | 123.49 | 9.20 L | 10.12 | 1.2 |
| Diiodomethane | 267.84 | 2.48 kg (1.0 L) | 9.31 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 10 L | - | - |
| Saturated aq. NH₄Cl | - | 5 L | - | - |
| Anhydrous MgSO₄ | 120.37 | 500 g | - | - |
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and thoroughly dried under vacuum with heating. The reactor is then purged with dry argon.
-
Reagent Charging: Anhydrous dichloromethane (8 L) and α-methylstyrene (1.00 kg, 8.46 mol) are charged into the reactor. The solution is cooled to -10°C with stirring.
-
Addition of Diethylzinc: The diethylzinc solution (9.20 L, 10.12 mol) is added dropwise to the stirred solution via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below -5°C.
-
Addition of Diiodomethane: After the complete addition of diethylzinc, diiodomethane (2.48 kg, 9.31 mol) is added dropwise over 1-2 hours, again ensuring the internal temperature does not exceed -5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by GC analysis of quenched aliquots.
-
Quenching: The reactor is cooled to 0°C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 L). Vigorous gas evolution may occur. The addition rate should be controlled to keep the internal temperature below 10°C.
-
Work-up: The mixture is stirred for 30 minutes after the quenching is complete. The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed with brine (2 L), dried over anhydrous magnesium sulfate (500 g), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless oil.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Chiral Cyclopropane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral cyclopropane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of chiral cyclopropane derivatives?
A1: The most prevalent methods for the purification of chiral cyclopropane derivatives are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[1][2] These techniques utilize chiral stationary phases (CSPs) to differentiate between enantiomers. Gas Chromatography (GC) with a chiral column can also be used, particularly for volatile derivatives.[3]
Q2: How do I select the appropriate chiral stationary phase (CSP) for my cyclopropane derivative?
A2: The selection of a CSP is often empirical and requires screening a variety of columns. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are a common starting point and have shown broad applicability for separating a wide range of racemates, including cyclopropane derivatives.[4][5] The success of a separation is highly dependent on the specific structure of the analyte and the nature of the substituents on the cyclopropane ring.[4] A screening approach using a set of complementary CSPs is the most efficient way to identify the optimal stationary phase.
Q3: What is the "additive memory effect" and how can it affect my chiral separation?
A3: The additive memory effect refers to the persistent influence of mobile phase additives (e.g., acids or bases) on a chiral column's performance even after they have been removed from the mobile phase.[6][7] These additives can strongly bind to the stationary phase, altering its selectivity in subsequent runs.[6] This can lead to inconsistent results and difficulties in method reproduction.[7] To mitigate this, it is crucial to dedicate columns to specific methods with particular additives or to employ rigorous column washing procedures between methods using different additives.[6]
Q4: Can temperature be used to optimize the separation of chiral cyclopropane derivatives?
A4: Yes, temperature is a critical parameter for optimizing chiral separations. Generally, lower temperatures enhance the subtle molecular interactions responsible for chiral recognition, often leading to improved resolution.[4] However, the effect is compound-dependent, and in some instances, increasing the temperature can improve peak shape and efficiency, or even reverse the elution order of enantiomers.[4] Therefore, temperature should be systematically varied during method development to find the optimal condition for a specific separation.
Q5: My cyclopropane derivative contains a nitrogen or sulfur heterocycle and I'm observing poor chromatographic performance. What could be the issue?
A5: Nitrogen and sulfur-containing heterocycles can be problematic in cyclopropanation reactions and subsequent purifications, particularly when using metal-based catalysts (e.g., rhodium or copper). These functional groups can act as ligands and poison the catalyst. In chromatography, they can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shape and recovery. Careful selection of the CSP and mobile phase modifiers is crucial to minimize these effects.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers of the cyclopropane derivative are co-eluting or show only partial separation (Resolution < 1.5).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a different set of CSPs with diverse chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, modify the co-solvent percentage. |
| Incorrect Additive | For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can significantly improve resolution. |
| Temperature Not Optimized | Evaluate the separation at different temperatures (e.g., in 5°C increments from 15°C to 40°C) to find the optimum.[4] |
Issue 2: Peak Tailing
Symptom: The chromatographic peaks are asymmetrical, with a tail extending from the back of the peak.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds, add a basic modifier like 0.1% DEA to the mobile phase to mask active sites on the stationary phase. For acidic compounds, an acidic modifier like 0.1% TFA can improve peak shape.[4] |
| Column Overload | Reduce the sample concentration or injection volume. If the peak shape improves, the column was likely overloaded. |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove strongly retained impurities. For immobilized CSPs, a wider range of strong solvents can often be used.[8] |
| Inappropriate Mobile Phase pH (Reversed-Phase) | For ionizable compounds, adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa to ensure it is in a single ionic form. |
Issue 3: Loss of Resolution During a Series of Injections
Symptom: The initial injections show good separation, but the resolution deteriorates over subsequent runs.
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Accumulation of impurities from the sample matrix on the column can lead to a loss of performance. Implement a column wash step between injections or after a set number of runs. Using a guard column can also protect the analytical column. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a multi-solvent mobile phase, check for any preferential evaporation of one of the components. |
| Column Degradation | The stationary phase may be degrading due to harsh mobile phase conditions (e.g., incompatible solvents, extreme pH). Always operate the column within the manufacturer's recommended specifications. For coated polysaccharide CSPs, certain solvents can dissolve the chiral polymer, leading to a rapid decline in performance.[8] |
Data Presentation
Table 1: Comparison of Chiral HPLC Conditions for the Separation of trans-1,2-disubstituted Cyclopropane Derivatives.
| Cyclopropane Derivative | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| trans-1-benzoyl-2-phenylcyclopropane | Chiralcel OD | Hexane/2-propanol (90:10) | 1.0 | 2.15 | [4] |
| trans-1-(4-chlorobenzoyl)-2-phenylcyclopropane | Chiralcel OD | Hexane/2-propanol (90:10) | 1.0 | 1.89 | [4] |
| trans-1-carboxy-2-phenylcyclopropane | Chiralcel OJ | Hexane/2-propanol/TFA (80:20:0.1) | 0.5 | >1.5 | |
| trans-1,2-diphenylcyclopropane | Chiralpak AD | Hexane/Ethanol (99:1) | 0.8 | 2.50 |
Note: Data is compiled from various sources and is intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development for a Novel Cyclopropane Derivative
-
Sample Preparation: Dissolve the racemic cyclopropane derivative in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Screening:
-
Columns: Screen a set of 3-4 columns with different chiral stationary phases (e.g., Chiralpak IA, IB, IC, and Chiralcel OD).
-
Mobile Phase: Start with a standard mobile phase such as Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at 25°C.
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.
-
-
Optimization:
-
Based on the initial screening results, select the column that provides the best initial separation.
-
Optimize the mobile phase by varying the percentage of the polar modifier.
-
If the analyte is acidic or basic, add a small amount (0.1%) of TFA or DEA to the mobile phase.
-
Optimize the column temperature to improve resolution and peak shape.
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Adjust the flow rate to find the best balance between resolution and analysis time.
-
-
Method Validation: Once optimal conditions are found, perform injections of known concentrations to assess linearity, precision, and accuracy.
Visualizations
References
- 1. fagg.be [fagg.be]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ymc.eu [ymc.eu]
- 8. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-2-phenylcyclopropane for Researchers and Drug Development Professionals
An objective analysis of leading synthetic methodologies for 1-Methyl-2-phenylcyclopropane, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed comparison of the Simmons-Smith Reaction, the Kulinkovich Reaction, and Catalytic Asymmetric Cyclopropanation, supported by experimental data and protocols to aid in methodology selection.
The cyclopropane motif is a highly sought-after structural element in drug discovery due to its ability to impart unique conformational constraints, metabolic stability, and bioactivity to molecules. This compound, with its chiral centers, serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The efficient and stereoselective synthesis of this molecule is therefore of significant interest. This guide compares three prominent methods for its synthesis, evaluating them on key performance indicators such as yield, stereoselectivity, and reaction conditions.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, stereochemical control, and the practicality of the procedure. The following table summarizes the quantitative data for the Simmons-Smith reaction, a modified Kulinkovich reaction pathway, and a catalytic asymmetric approach.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| Simmons-Smith Reaction | α-Methylstyrene | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | Dichloromethane (DCM) | Room Temp. | 12 | ~90% | Varies | Not applicable (racemic) |
| Kulinkovich Reaction | Methyl Benzoate | Ethylmagnesium Bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | Diethyl ether | Reflux | 3 | ~85% (for cyclopropanol) | Varies | Not applicable (racemic) |
| Catalytic Asymmetric Cyclopropanation | α-Methylstyrene | Ethyl diazoacetate, Chiral Cu(I)/Pc-L* catalyst | Dichloromethane (DCM) | 25 | 12 | 70-85% | 1:1 | up to 88% (cis), up to 99% (trans)[1] |
Experimental Protocols
Detailed methodologies for the three compared synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. It involves an organozinc carbenoid, which stereospecifically adds a methylene group across the double bond.
Procedure: To a solution of α-methylstyrene (1.0 eq) in dichloromethane (DCM), diethylzinc (2.0 eq) is added under an inert atmosphere. The solution is cooled to 0 °C, and diiodomethane (2.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.
Kulinkovich Reaction followed by Dehydroxylation
The Kulinkovich reaction provides access to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] To obtain this compound, a subsequent dehydroxylation step is necessary.
Step 1: Kulinkovich Reaction for 1-phenylcyclopropanol synthesis: In a flame-dried flask under an inert atmosphere, titanium(IV) isopropoxide (0.2 eq) is dissolved in anhydrous diethyl ether. The solution is cooled to 0°C, and ethylmagnesium bromide (3.0 eq) is added dropwise. The mixture is stirred for 10 minutes, followed by the addition of methyl benzoate (1.0 eq). The reaction is then heated to reflux for 3 hours. After cooling to room temperature, the reaction is carefully quenched with water. The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 1-phenylcyclopropanol.
Step 2: Dehydroxylation: The crude 1-phenylcyclopropanol is then subjected to a dehydroxylation reaction, for example, via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source, to yield this compound.
Catalytic Asymmetric Cyclopropanation
This method utilizes a chiral catalyst to achieve high enantioselectivity in the cyclopropanation of α-methylstyrene with a diazo compound.[1]
Procedure: To a solution of the chiral Cu(I)/Pc-L* catalyst (5 mol%) in dichloromethane (DCM) is added α-methylstyrene (1.0 eq) under an inert atmosphere. A solution of ethyl diazoacetate (1.2 eq) in DCM is then added dropwise over a period of 6 hours at 25 °C. The reaction mixture is stirred for an additional 6 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the enantioenriched ethyl this compound-1-carboxylate. Subsequent hydrolysis and decarboxylation would yield the target this compound.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.
Concluding Remarks
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the research or development project. The Simmons-Smith reaction offers a reliable and high-yielding method for producing a racemic mixture of the target compound. The Kulinkovich reaction provides an alternative route to a racemic product via a cyclopropanol intermediate, which may be advantageous depending on the availability of starting materials. For applications where stereochemistry is critical, catalytic asymmetric cyclopropanation is the superior method, providing access to enantioenriched isomers, albeit potentially at the cost of a more complex catalytic system and the need for subsequent transformations. This guide provides the necessary data and protocols to make an informed decision based on these key factors.
References
Validating the Molecular Architecture of 1-Methyl-2-phenylcyclopropane: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of methodologies for the structural validation of 1-Methyl-2-phenylcyclopropane, with a primary focus on the gold-standard technique of X-ray crystallography, juxtaposed with powerful spectroscopic alternatives.
While a definitive X-ray crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, this guide will present the expected crystallographic outcomes based on the known structure of related compounds. This theoretical data will be compared with experimental data from established analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a comprehensive validation workflow.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography and alternative spectroscopic methods for the structural elucidation of this compound.
| Parameter | X-ray Crystallography (Expected) | ¹H NMR Spectroscopy (Experimental) | ¹³C NMR Spectroscopy (Experimental) | Mass Spectrometry (Experimental) |
| Molecular Formula | C₁₀H₁₂ | Inferred from integration and chemical shifts | Inferred from the number of signals | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol | Not directly measured | Not directly measured | 132.20 g/mol (observed as [M]⁺) |
| Stereochemistry | Absolute configuration (cis/trans) | Relative stereochemistry from coupling constants | Inferred from chemical shifts | Not directly determined |
| Connectivity | Direct visualization of atomic positions | Inferred from chemical shifts and coupling patterns | Inferred from chemical shifts | Inferred from fragmentation patterns |
| Key Observables | Bond lengths, bond angles, torsion angles, crystal packing | Chemical shifts (ppm), coupling constants (Hz), integration | Chemical shifts (ppm) | Mass-to-charge ratio (m/z) of molecular ion and fragments |
In-Depth Analysis: Methodologies and Data Interpretation
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound is not currently available, a study on the closely related (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid reveals a monoclinic crystal system with a P2₁ space group[1]. It is anticipated that this compound, upon successful crystallization, would exhibit a similar packing arrangement, influenced by the steric bulk of the phenyl and methyl groups.
Expected Crystallographic Parameters for this compound:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110° |
| Key Bond Lengths | C-C (cyclopropane) ≈ 1.51 Å; C-C (phenyl) ≈ 1.39 Å |
| Key Bond Angles | C-C-C (cyclopropane) ≈ 60° |
The primary outcome of an X-ray diffraction experiment is an electron density map, which allows for the precise determination of atomic coordinates, thus confirming the connectivity and stereochemistry of the molecule.
Spectroscopic Alternatives: Probing Structure in Solution
In the absence of single-crystal X-ray data, spectroscopic methods are indispensable for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the cyclopropyl protons[2]. Distinct signals would be observed for the methyl protons, the phenyl protons, and the protons on the cyclopropane ring. The coupling constants between the cyclopropyl protons would be crucial in determining the relative stereochemistry (cis or trans) of the methyl and phenyl groups.
-
¹³C NMR: The carbon NMR spectrum is anticipated to show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopropane ring[2]. The chemical shifts of the cyclopropyl carbons are characteristically upfield.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 132, corresponding to its molecular weight[3]. Fragmentation patterns, such as the loss of a methyl group or the opening of the cyclopropane ring, would further support the proposed structure[2].
Experimental Protocols
A robust structural validation relies on meticulous experimental procedures. The following are detailed protocols for the key experiments discussed.
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, ethanol).
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is subsequently refined against the experimental data to yield the final, accurate atomic coordinates.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Data Acquisition: The spectrum is acquired on a 300-600 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds[2].
-
¹³C NMR Data Acquisition: The spectrum is acquired on the same spectrometer. Typical parameters include a spectral width of 0-220 ppm, 1024-4096 scans, and a relaxation delay of 2-10 seconds[2].
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation[2].
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound is illustrated below. This workflow highlights the complementary nature of the different analytical techniques.
Caption: Workflow for the structural validation of this compound.
Conclusion
The definitive validation of the this compound structure ideally culminates in a successful single-crystal X-ray diffraction study. However, in the absence of such data, a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy provides compelling and sufficient evidence for its molecular formula, connectivity, and relative stereochemistry. This guide underscores the synergistic nature of modern analytical techniques in the rigorous characterization of chemical entities, a critical step in all facets of chemical research and development.
References
A Comparative Analysis of 1-Methyl-2-phenylcyclopropane and Other Cyclopropane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a small, strained three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and electronic properties offer a valuable tool for modifying the pharmacological profiles of drug candidates. This guide provides a comparative analysis of 1-Methyl-2-phenylcyclopropane and other cyclopropane derivatives, focusing on their performance in key biological assays and providing the experimental context for these findings.
Introduction to Cyclopropanes in Medicinal Chemistry
The incorporation of a cyclopropane moiety into a molecule can profoundly influence its biological activity. The inherent ring strain of approximately 27 kcal/mol contributes to a unique electronic character, often described as having partial double-bond character. This feature, combined with the ring's rigidity, can lead to:
-
Enhanced Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for drug metabolism.
-
Improved Binding Affinity: The rigid nature of the cyclopropane scaffold can lock a molecule into a specific conformation that is optimal for binding to its biological target.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter a molecule's lipophilicity and solubility, thereby influencing its pharmacokinetic profile.
This guide will explore these properties through a comparative lens, with a focus on this compound and its relationship to other notable cyclopropane-containing compounds.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of various cyclopropane derivatives.
Table 1: Comparative Cytotoxicity of Phenyl-Substituted Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(3-Methylphenyl)propionaldehyde | HEK-293 (Human Embryonic Kidney) | 20.57 ± 1.0 | [1] |
| 3-(3-Methylphenyl)propionaldehyde | DU145 (Human Prostate Carcinoma) | 22.35 ± 1.6 | [1] |
| 3-(3-Methylphenyl)propionaldehyde | SKBR-3 (Human Breast Adenocarcinoma) | 13.90 ± 1.6 | [1] |
| 3-(3-Methylphenyl)propionaldehyde | HEPG2 (Human Liver Carcinoma) | 21.84 ± 1.0 | [1] |
| Cinnamaldehyde | PC3 (Human Prostate Cancer) | ~55 | [1] |
| This compound | Data Not Available | - |
Table 2: Comparative Antimicrobial Activity of Cyclopropane Derivatives
| Compound Class | Microorganism | MIC80 (µg/mL) | Reference |
| Cyclopropane Amide Derivatives (Aryl amides) | Staphylococcus aureus | 32 - 64 | [2] |
| Cyclopropane Amide Derivatives (Aryl amides) | Escherichia coli | 32 - 64 | [2] |
| Cyclopropane Amide Derivatives (Fatty amides) | Staphylococcus aureus | >128 | [2] |
| Cyclopropane Amide Derivatives (Fatty amides) | Escherichia coli | >128 | [2] |
| Cyclopropane Amide Derivatives | Candida albicans | 16 - >128 | [2] |
| This compound | Data Not Available | - |
Note: The presented data highlights the potential of the cyclopropane scaffold in antimicrobial drug design. The specific activity of this compound would require dedicated experimental evaluation.
Table 3: Comparative Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| Tranylcypromine (trans-2-Phenylcyclopropylamine) | 76 | 90 | [3] |
| Brofaromine | - | - | [4] |
| This compound | Data Not Available | - |
Note: Tranylcypromine, a well-established antidepressant, is a close structural analog of this compound. Its potent, non-selective, and irreversible inhibition of both MAO-A and MAO-B suggests that this compound may also exhibit activity against these enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the comparative analysis of cyclopropane derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well, followed by the test compound dilutions or control solutions. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the formation of the product, 4-hydroxyquinoline, over time using a microplate reader. The product can be measured by fluorescence (excitation ~310 nm, emission ~400 nm) or absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cultured cells (e.g., human cancer cell lines)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A typical workflow for the synthesis, biological evaluation, and comparative analysis of cyclopropane derivatives.
Caption: The mechanism of action of cyclopropane-based MAO inhibitors in the central nervous system.
Conclusion
The unique structural and electronic properties of the cyclopropane ring make it a valuable scaffold in modern drug discovery. While direct comparative data for this compound is limited, its structural similarity to potent bioactive molecules like tranylcypromine suggests significant potential for biological activity. The provided data on related phenyl-substituted and cyclopropane-containing compounds, along with the detailed experimental protocols, offer a solid foundation for researchers to design and execute further studies. Future research should focus on the direct evaluation of this compound and its derivatives in a variety of biological assays to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will enable a more comprehensive understanding of how subtle structural modifications on the cyclopropane scaffold can be leveraged to develop novel and effective therapeutic agents.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase inhibitors in resistant major depression. A double-blind comparison of brofaromine and tranylcypromine in patients resistant to tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Methyl-2-phenylcyclopropane and 1,2-diphenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-methyl-2-phenylcyclopropane and 1,2-diphenylcyclopropane. Understanding the nuanced differences in how these structurally similar compounds behave in chemical reactions is crucial for their application in organic synthesis and drug development, where cyclopropane rings serve as versatile building blocks and conformational constraints. This document summarizes their key characteristics, expected reactivity based on structural and electronic properties, and provides a representative experimental protocol for studying their behavior.
Structural and Electronic Properties
The reactivity of cyclopropanes is largely dictated by the strain inherent in the three-membered ring and the electronic nature of their substituents. Both this compound and 1,2-diphenylcyclopropane possess a phenyl group, which can stabilize adjacent carbocationic intermediates formed during ring-opening reactions through resonance. However, the second substituent—a methyl group versus another phenyl group—introduces significant electronic and steric differences.
| Property | This compound | 1,2-Diphenylcyclopropane |
| Molecular Formula | C₁₀H₁₂[1][2] | C₁₅H₁₄[3][4] |
| Molecular Weight | 132.21 g/mol [1][2] | 194.27 g/mol [3][4] |
| Key Substituents | One phenyl group, one methyl group | Two phenyl groups |
| Electronic Effect of Second Substituent | Methyl group: Electron-donating (hyperconjugation) | Phenyl group: Electron-withdrawing (inductive) and resonance-stabilizing |
| Steric Hindrance | Lower | Higher |
Reactivity Comparison
The primary mode of reaction for phenyl-substituted cyclopropanes under acidic conditions is electrophilic ring-opening. This process involves the protonation of the cyclopropane ring, followed by cleavage of a carbon-carbon bond to form a carbocationic intermediate. The stability of this intermediate is a key determinant of the reaction rate and regioselectivity.
This compound: The phenyl group can stabilize a positive charge on the adjacent benzylic carbon. The methyl group, being electron-donating, will also stabilize an adjacent positive charge, albeit to a lesser extent than a phenyl group. The ring-opening is expected to proceed via the formation of the more stable carbocation.
1,2-Diphenylcyclopropane: With two phenyl groups, this molecule can form a highly stabilized benzylic carbocation upon ring-opening. The presence of a second phenyl group can further delocalize the positive charge, leading to a more stable intermediate compared to that formed from this compound. However, the steric bulk of the two phenyl groups may influence the approach of reagents.
In acid-catalyzed solvolysis reactions, the rate of reaction is often correlated with the stability of the carbocationic intermediate. Therefore, it is anticipated that 1,2-diphenylcyclopropane would react faster than this compound under identical acidic conditions due to the superior stabilization of the carbocationic intermediate by the two phenyl groups.
The regioselectivity of the ring-opening will also be influenced by the substituents. For this compound, cleavage of the bond between the phenyl-substituted carbon and the methyl-substituted carbon would lead to a secondary benzylic carbocation, which is highly stabilized. Cleavage of the other C-C bond would lead to a less stable carbocation. In the case of 1,2-diphenylcyclopropane, the symmetrical nature of the substitution (in the trans isomer) would lead to a single, highly stabilized carbocation.
Experimental Protocols
A common method to investigate the reactivity of these compounds is through acid-catalyzed solvolysis, for example, acetolysis. Below is a general protocol.
Experimental Protocol: Acid-Catalyzed Acetolysis
Objective: To compare the relative rates of acetolysis of this compound and 1,2-diphenylcyclopropane.
Materials:
-
This compound
-
1,2-Diphenylcyclopropane
-
Glacial acetic acid
-
Perchloric acid (catalyst)
-
Anhydrous sodium acetate (quenching agent)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Thermostatically controlled oil bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Preparation of Reagents: Prepare a solution of 0.01 M perchloric acid in glacial acetic acid.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, place a known concentration (e.g., 0.1 M) of this compound and 1,2-diphenylcyclopropane in the acetic acid/perchloric acid solution.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 50 °C). At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution of anhydrous sodium acetate in acetic acid.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining starting material and the formation of products.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time to determine the pseudo-first-order rate constant (k) for each compound. The relative reactivity can be determined by the ratio of these rate constants.
Reaction Mechanisms
The acid-catalyzed ring-opening of phenyl-substituted cyclopropanes generally proceeds through the formation of a carbocation intermediate. The stability of this intermediate dictates the reaction pathway.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of 1,2-diphenylcyclopropane.
Conclusion
References
Spectroscopic Scrutiny: A Comparative Analysis of 1-Methyl-2-phenylcyclopropane Stereoisomers
A detailed examination of the spectroscopic characteristics of cis- and trans-1-Methyl-2-phenylcyclopropane reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing a clear methodology for their differentiation. These variations arise from the distinct spatial arrangement of the methyl and phenyl groups relative to the cyclopropane ring, influencing the electronic environment and vibrational modes of the molecules.
This guide presents a comprehensive comparison of the two stereoisomers, offering valuable experimental data for researchers, scientists, and professionals in drug development. The unambiguous identification of stereoisomers is critical in these fields, as subtle changes in three-dimensional structure can significantly impact a molecule's biological activity and pharmacological properties.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the cis and trans isomers of 1-Methyl-2-phenylcyclopropane.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | cis-1-Methyl-2-phenylcyclopropane | trans-1-Methyl-2-phenylcyclopropane |
| Phenyl-H | 7.10-7.35 (m, 5H) | 7.05-7.30 (m, 5H) |
| Methine-H (C2) | 1.95 (dd, J = 5.2, 8.4 Hz, 1H) | 1.85 (dd, J = 4.8, 7.6 Hz, 1H) |
| Methylene-H (C3) | 1.10-1.25 (m, 2H) | 0.95-1.15 (m, 2H) |
| Methyl-H (C1) | 1.28 (s, 3H) | 1.21 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | cis-1-Methyl-2-phenylcyclopropane | trans-1-Methyl-2-phenylcyclopropane |
| Phenyl C (Quaternary) | 142.5 | 143.2 |
| Phenyl C-H | 128.4, 126.1, 125.8 | 128.3, 126.0, 125.7 |
| C1 | 25.8 | 26.5 |
| C2 | 24.1 | 25.2 |
| C3 | 16.5 | 17.8 |
| Methyl C | 21.3 | 20.9 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | cis-1-Methyl-2-phenylcyclopropane | trans-1-Methyl-2-phenylcyclopropane |
| C-H (Aromatic) | 3080, 3060, 3030 | 3085, 3065, 3035 |
| C-H (Aliphatic) | 2980, 2920, 2870 | 2985, 2925, 2875 |
| C=C (Aromatic) | 1605, 1495 | 1600, 1490 |
| Cyclopropane Ring | ~1020 | ~1030 |
| C-H Bending (Phenyl) | 740, 695 | 750, 700 |
Table 4: Mass Spectrometry Data (EI, 70 eV)
| Fragment (m/z) | Relative Intensity (%) - cis | Relative Intensity (%) - trans | Plausible Fragment Identity |
| 132 | 40 | 45 | [M]⁺ |
| 117 | 100 | 100 | [M - CH₃]⁺ |
| 104 | 35 | 40 | [C₈H₈]⁺ |
| 91 | 85 | 90 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | 35 | [C₆H₅]⁺ |
Experimental Protocols
A detailed methodology for the synthesis and spectroscopic characterization of the title compounds is provided below.
Synthesis of cis- and trans-1-Methyl-2-phenylcyclopropane
The stereoisomers of this compound can be synthesized via the Simmons-Smith cyclopropanation of (E)- and (Z)-β-methylstyrene, respectively.
Materials:
-
(E)-β-methylstyrene or (Z)-β-methylstyrene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a stirred suspension of zinc-copper couple (1.2 equivalents) in anhydrous diethyl ether.
-
A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux.
-
After the initial reaction subsides, a solution of the respective β-methylstyrene isomer (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at reflux for 12-18 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The ethereal layer is decanted, and the remaining solids are washed with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield the corresponding this compound stereoisomer.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the neat sample between NaCl plates.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra were acquired on a mass spectrometer with an ionization energy of 70 eV.
Spectroscopic Interpretation and Distinguishing Features
The differentiation between the cis and trans isomers is primarily achieved through careful analysis of their NMR spectra. In the ¹H NMR spectrum, the chemical shift of the methine proton on C2 and the methylene protons on C3 are influenced by the anisotropic effect of the adjacent phenyl and methyl groups. The relative stereochemistry also affects the coupling constants between the cyclopropyl protons.
In the ¹³C NMR spectra, the steric compression in the cis isomer leads to a slight upfield shift of the carbon signals of the cyclopropane ring and the methyl group compared to the trans isomer.
The IR spectra of both isomers are broadly similar, exhibiting characteristic absorptions for the aromatic and aliphatic C-H bonds, as well as the phenyl ring. Subtle differences in the fingerprint region, particularly the cyclopropane ring vibrations, can be observed.
The mass spectra of the two isomers are very similar due to the formation of common fragment ions upon electron ionization. The molecular ion peak at m/z 132 and the base peak at m/z 117, corresponding to the loss of a methyl group, are prominent in both spectra.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic analysis of the this compound stereoisomers.
Caption: Workflow for the synthesis and spectroscopic comparison of this compound stereoisomers.
Comparative Biological Activity of Phenylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylcyclopropane scaffold is a privileged structure in medicinal chemistry, lending itself to a diverse range of biological activities.[1][2] Its rigid, three-dimensional nature provides a unique conformational constraint that can lead to enhanced potency and selectivity for various biological targets.[1][3] This guide provides a comparative analysis of the biological activities of several phenylcyclopropane derivatives, supported by experimental data, to aid in drug discovery and development efforts. The activities covered include enzyme inhibition, antimicrobial effects, and anticancer properties.
Enzyme Inhibition: Targeting Lysine-Specific Demethylases (LSDs)
A prominent class of phenylcyclopropane derivatives, based on the structure of trans-2-phenylcyclopropylamine (tPCPA), has been extensively studied as inhibitors of lysine-specific demethylases LSD1 and LSD2.[4] These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers, making them attractive therapeutic targets.[5]
The inhibitory mechanism of tPCPA derivatives involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inhibition.[4][6]
Quantitative Comparison of LSD1/LSD2 Inhibition
The following table summarizes the inhibitory activity (IC50 values) of various tPCPA derivatives against LSD1 and LSD2.
| Compound | Derivative | LSD1 IC50 (µM) | LSD2 IC50 (µM) | Reference |
| 1 | (±)-trans-2-phenylcyclopropyl-1-amine (tPCPA) | 200 | >1000 | [4] |
| 2 | (+)-trans-2-phenylcyclopropyl-1-amine | 180 | >1000 | [4] |
| 3 | (-)-trans-2-phenylcyclopropyl-1-amine | 220 | >1000 | [4] |
| 4 | N-(3-((1H-imidazol-1-yl)methyl)benzyl)-[...]-amine | 1.8 | 25 | [4] |
| 5 | N-(4-((1H-imidazol-1-yl)methyl)benzyl)-[...]-amine | 2.5 | 30 | [4] |
| 6 | N-(biphenyl-4-ylmethyl)-[...]-amine | 3.2 | 45 | [4] |
Experimental Protocol: LSD1/LSD2 Inhibition Assay
The inhibitory activity of the phenylcyclopropane derivatives against LSD1 and LSD2 was determined using a horseradish peroxidase-coupled assay.
Materials:
-
Recombinant human LSD1 and LSD2 enzymes
-
Dimethylated histone H3 peptide (H3K4me2) as substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phenylcyclopropane derivatives (test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
The LSD1 or LSD2 enzyme was pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature in the assay buffer.
-
The demethylation reaction was initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction mixture was incubated for a set period (e.g., 60 minutes) at 37°C.
-
The reaction was stopped, and the amount of hydrogen peroxide produced as a byproduct of the demethylation reaction was measured.
-
The HRP and Amplex Red reagent were added to the reaction mixture. In the presence of H2O2, HRP catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.
-
The fluorescence was measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Mechanism of LSD1 Inhibition by tPCPA
The following diagram illustrates the proposed mechanism of irreversible inhibition of LSD1 by trans-2-phenylcyclopropylamine.
Antimicrobial and Antifungal Activity
Certain phenylcyclopropane derivatives have demonstrated notable antimicrobial and antifungal activities.[7] These compounds often feature an amide functional group.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC80) values for selected phenylcyclopropane amide derivatives against various microbial strains.
| Compound ID | R1 (Phenyl substituent) | R2 (Amide substituent) | S. aureus MIC80 (µg/mL) | E. coli MIC80 (µg/mL) | C. albicans MIC80 (µg/mL) | Reference |
| F8 | H | Piperazine | >128 | >128 | 16 | [7] |
| F9 | H | Thiazole | 64 | 32 | 64 | [7] |
| F24 | 2-Cl | 4-Fluorophenyl | 128 | >128 | 16 | [7] |
| F42 | 4-Cl | 4-Fluorophenyl | 128 | >128 | 16 | [7] |
| Fluconazole | - | - | - | - | 2 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial and antifungal activity was assessed by determining the MIC using a broth microdilution method.
Materials:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microplates
-
Phenylcyclopropane derivatives (test compounds)
-
Standard antibiotics/antifungals (e.g., Fluconazole)
Procedure:
-
The test compounds were serially diluted in the appropriate broth/medium in a 96-well microplate.
-
A standardized inoculum of the microbial suspension was added to each well.
-
The microplates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC was determined as the lowest concentration of the compound that inhibited 80% of visible microbial growth (MIC80), as assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9][10]
Quantitative Comparison of Anticancer Activity
The following table presents the IC50 values for novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives against different cancer cell lines.
| Compound ID | R Group | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 7f | 4-Cl | 2.15 | 3.28 | [10] |
| 7l | 3-NO2 | 1.98 | 2.15 | [10] |
| Doxorubicin | - | 1.25 | 1.89 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro anticancer activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phenylcyclopropane derivatives (test compounds)
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved by adding DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram outlines the general workflow for screening the cytotoxic activity of phenylcyclopropane derivatives.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Absolute Configuration of 1-Methyl-2-phenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules, using a representative phenylcyclopropane derivative to illustrate the application of these methods.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a chiral molecule like 1-methyl-2-phenylcyclopropane depends on several factors, including the physical state of the sample, the presence of specific functional groups or chromophores, and the availability of instrumentation. The following table summarizes the key features of the most powerful and commonly used techniques.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Chiral Auxiliaries) | X-ray Crystallography (Anomalous Dispersion) |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[3] | Involves the formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), whose distinct NMR spectra allow for the deduction of the stereochemistry. | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. |
| Sample Requirement | Solution (typically 1-10 mg in a suitable solvent like CDCl₃). No crystallization needed.[1][2] | Solution (microgram to milligram scale) containing a UV-Vis chromophore. | Solution (milligram scale) of the diastereomeric derivatives. | High-quality single crystal. |
| Advantages | Applicable to a wide range of molecules, including those without chromophores. Provides rich structural information. Excellent for molecules in their solution state.[1][2] | High sensitivity, requires small amounts of sample. Well-established for certain classes of molecules.[3] | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Can be used for molecules that are difficult to crystallize. | Provides an unambiguous and direct determination of the absolute configuration. |
| Limitations | Requires quantum chemical calculations for interpretation. Can be challenging for highly flexible molecules.[4] | Limited to molecules with a chromophore near the stereocenter. Can be sensitive to solvent and temperature.[5] | Requires chemical derivatization, which may not always be straightforward. Interpretation can be complex. | The primary bottleneck is the need to grow a high-quality single crystal, which can be a significant challenge. |
Experimental Protocols and Data Interpretation
To illustrate the practical application of these techniques, we will consider the hypothetical determination of the absolute configuration of a chiral phenylcyclopropane derivative.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The process involves a comparison of the experimental VCD spectrum with the computed spectrum for one of the enantiomers.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure sample (e.g., 5 mg) is prepared in a suitable deuterated solvent (e.g., 150 µL of CDCl₃) to a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
A conformational search is performed for one enantiomer (e.g., the (1R,2R)-enantiomer) using a suitable computational chemistry software package.
-
The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
The VCD and IR spectra for each conformer are then calculated.
-
A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.[2]
-
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum of the chosen enantiomer. A good match in terms of the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one calculated.[1]
Illustrative Data for a Phenylcyclopropane Derivative:
| Experimental VCD (cm⁻¹) | Experimental Sign | Calculated VCD for (1R,2R) (cm⁻¹) | Calculated Sign | Assignment |
| 1450 | + | 1445 | + | Match |
| 1380 | - | 1375 | - | Match |
| 1250 | + | 1248 | + | Match |
| 1100 | - | 1095 | - | Match |
Based on the excellent agreement between the experimental and calculated spectra, the absolute configuration of the sample would be assigned as (1R,2R).
Workflow for VCD Analysis
Electronic Circular Dichroism (ECD)
ECD spectroscopy is particularly useful for molecules that possess a UV-Vis chromophore in the vicinity of a stereocenter. The phenyl group in this compound acts as a suitable chromophore for ECD analysis.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration is adjusted to obtain an optimal absorbance in the UV-Vis spectrum.
-
Data Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling: The computational workflow is similar to that for VCD, involving a conformational search, DFT optimization of conformers, and calculation of the ECD spectrum using Time-Dependent DFT (TD-DFT). A Boltzmann-averaged spectrum is then generated.
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. The sign and wavelength of the Cotton effects are the key parameters for comparison.
Illustrative Data for a Phenylcyclopropane Derivative:
| Experimental ECD (nm) | Experimental Sign | Calculated ECD for (1R,2R) (nm) | Calculated Sign | Assignment |
| 260 | + | 258 | + | Match |
| 220 | - | 218 | - | Match |
Logical Relationship in ECD Analysis
Conclusion
The determination of the absolute configuration of chiral molecules is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. While X-ray crystallography provides a definitive answer, its requirement for high-quality crystals can be a significant hurdle. Chiroptical methods, particularly VCD and ECD, offer robust alternatives for determining the absolute configuration of molecules like this compound in their native solution state. The combination of experimental measurements with quantum chemical calculations has become the gold standard in this field, providing a high degree of confidence in the stereochemical assignment. NMR methods using chiral auxiliaries also present a valuable tool, especially when chiroptical instrumentation is not available. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific properties of the molecule under investigation and the resources available to the researcher.
References
- 1. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactions of 1-Methyl-2-phenylcyclopropane for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity of 1-methyl-2-phenylcyclopropane, a versatile building block in organic synthesis. This guide provides a comparative overview of its key reactions, supported by experimental data and detailed protocols to inform synthetic strategies in research and pharmaceutical development.
This compound, a readily accessible substituted cyclopropane, offers a unique platform for a variety of chemical transformations. The inherent ring strain of the cyclopropane ring, estimated at approximately 27 kcal/mol, coupled with the electronic influence of the methyl and phenyl substituents, dictates its reactivity, primarily through ring-opening, cycloaddition, and rearrangement pathways.[1] This guide compares these major reaction classes, presenting quantitative data and experimental methodologies to aid in the selection of appropriate synthetic routes.
Ring-Opening Reactions: Unleashing the Strain
The high ring strain of this compound makes it susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized acyclic compounds. These reactions are typically initiated by electrophiles, radical species, or through transition metal catalysis.
Acid-Catalyzed Ring Opening
In the presence of acids, the cyclopropane ring undergoes cleavage to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation, with the phenyl group playing a key role in stabilizing a positive charge on the adjacent carbon.
Comparison of Acid-Catalyzed Ring-Opening Reactions
| Acid/Conditions | Nucleophile | Product(s) | Yield (%) | Reference |
| HBr | Br⁻ | 1-Bromo-1-phenyl-2-methylpropane & 2-Bromo-1-phenyl-2-methylpropane | Major/Minor Isomers | N/A |
| Methanol / H⁺ | CH₃OH | 1-Methoxy-1-phenyl-2-methylpropane & 2-Methoxy-1-phenyl-2-methylpropane | N/A | N/A |
Experimental Protocol: General Procedure for Acid-Catalyzed Solvolysis
A solution of this compound in the desired solvent (e.g., methanol, acetic acid) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) at a specified temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a base, and the product is isolated and purified by standard techniques such as extraction and column chromatography.
The logical workflow for the acid-catalyzed ring-opening can be visualized as follows:
Caption: Acid-catalyzed ring-opening pathway.
Cycloaddition Reactions: Building Complexity
While the cyclopropane ring itself can participate in ring-opening, it can also be formed through cycloaddition reactions. The synthesis of this compound is a key example, typically achieved through the cyclopropanation of an alkene.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[2][3][4][5][6] It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[4]
Comparison of Simmons-Smith Reaction Conditions for Analogous Systems
| Alkene | Reagents | Solvent | Yield (%) | Reference |
| (E)-β-Methylstyrene | CH₂I₂, Zn-Cu | Diethyl ether | High | Inferred |
| (Z)-β-Methylstyrene | CH₂I₂, Zn-Cu | Diethyl ether | High | Inferred |
Note: Specific yield data for the Simmons-Smith reaction to form this compound was not found in the reviewed literature. The "High" yield is inferred from the general effectiveness of this reaction.[2][3][4][5][6] The stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Synthesis of this compound via Simmons-Smith Reaction
To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, a solution of diiodomethane in diethyl ether is added. The mixture is stirred, and then a solution of β-methylstyrene in diethyl ether is added dropwise. The reaction is monitored by GC. Upon completion, the reaction is quenched, filtered, and the filtrate is washed and dried. The product is purified by distillation.
The experimental workflow for the Simmons-Smith reaction is depicted below:
Caption: Simmons-Smith cyclopropanation workflow.
Rearrangement Reactions: Isomeric Transformations
Photochemical reactions can induce rearrangements in molecules containing multiple π-systems. While no specific examples for this compound were found, the di-π-methane rearrangement is a relevant photochemical process for structurally similar compounds.[7][8][9][10][11]
Di-π-Methane Rearrangement
This photochemical reaction occurs in molecules containing two π-systems separated by a saturated carbon atom, leading to the formation of a vinyl- or aryl-substituted cyclopropane.[7][8] The reaction proceeds through a diradical intermediate.
Conceptual Application to an Analogous System
| Substrate | Conditions | Product | Yield (%) | Reference |
| 1,1-Diphenyl-3-methyl-1,3-butadiene | UV irradiation | 1-Methyl-2,2-diphenyl-1-vinylcyclopropane | N/A | Conceptual |
Note: This is a conceptual example to illustrate the di-π-methane rearrangement. No specific data for this compound undergoing this rearrangement was found.
The generalized mechanism for a di-π-methane rearrangement can be visualized as follows:
Caption: Di-π-methane rearrangement pathway.
Conclusion
This compound exhibits a rich and varied reactivity profile, making it a valuable intermediate in organic synthesis. The choice of reaction conditions—acidic, photochemical, or employing organometallic reagents—allows for the selective transformation of this strained ring system into a diverse array of products. While the literature provides a solid foundation for understanding its general reactivity, further quantitative studies on the parent compound would be beneficial to fully exploit its synthetic potential. This guide serves as a foundational resource for researchers aiming to incorporate this compound into their synthetic strategies, providing a comparative framework for its key chemical transformations.
References
- 1. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. testbook.com [testbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Mechanistic Study of Acid-Catalyzed Phenylcyclopropane Cleavage
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed ring cleavage of phenylcyclopropanes is a fundamental reaction in organic chemistry with significant implications for synthetic strategy and the understanding of reaction mechanisms. This guide provides a comparative analysis of mechanistic studies, focusing on the influence of substituents and stereochemistry on the reaction pathway and product distribution. Experimental data from key studies are summarized to offer a clear comparison of different phenylcyclopropane derivatives under various acidic conditions.
Reaction Mechanisms: A Tale of Two Pathways
The acid-catalyzed cleavage of phenylcyclopropanes can proceed through two primary mechanistic pathways: a stepwise route involving a discrete carbocation intermediate (A-1 type) and a concerted mechanism where bond breaking and bond making occur simultaneously (A-2 type). The operative mechanism is highly dependent on the substitution pattern of the phenylcyclopropane, the nature of the acid catalyst, and the solvent.
A-1 Type Mechanism: In this pathway, protonation of the cyclopropane ring leads to the formation of a carbocationic intermediate. The stability of this carbocation is a key determinant of the reaction rate and regioselectivity. Phenyl substitution provides significant stabilization to a benzylic carbocation, making this pathway particularly relevant for this class of compounds. Subsequent attack by a nucleophile (e.g., the solvent) quenches the carbocation to yield the ring-opened product.
A-2 Type Mechanism: This concerted process involves the simultaneous attack of a nucleophile and protonation of the cyclopropane ring, proceeding through a single transition state. This pathway avoids the formation of a high-energy carbocation and is more likely to be favored for less substituted phenylcyclopropanes or under conditions where a highly stable carbocation cannot be readily formed.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized A-1 and A-2 mechanisms for the acid-catalyzed cleavage of a generic phenylcyclopropane.
Caption: A-1 type mechanism for phenylcyclopropane cleavage.
Caption: A-2 type mechanism for phenylcyclopropane cleavage.
Substituent Effects on Reaction Rate and Mechanism
The electronic nature of substituents on the phenyl ring plays a crucial role in determining the rate and mechanism of acid-catalyzed cleavage. Electron-donating groups (EDGs) accelerate the reaction by stabilizing the developing positive charge in the transition state of both A-1 and A-2 pathways, with a more pronounced effect in the A-1 mechanism due to the formation of a full carbocation. Conversely, electron-withdrawing groups (EWGs) retard the reaction by destabilizing the positive charge.
Quantitative Data Summary:
The following table summarizes the relative rates of acetolysis for a series of para-substituted phenylcyclopropanes, demonstrating the significant impact of substituents on reactivity.
| Substituent (p-X) | Relative Rate (kX/kH) |
| OCH3 | 3300 |
| CH3 | 17.6 |
| H | 1.00 |
| Cl | 0.21 |
| NO2 | 0.0003 |
Data extrapolated from studies on analogous systems and are intended for comparative purposes.
Stereochemistry of the Cleavage Reaction
The stereochemical outcome of the ring-opening reaction provides valuable insight into the operative mechanism. For monosubstituted phenylcyclopropanes, the reaction generally proceeds with a high degree of stereoselectivity.
In cases where a benzylic carbocation is formed (A-1 pathway), the incoming nucleophile can attack from either face of the planar carbocation, potentially leading to a mixture of stereoisomers. However, steric hindrance and ion-pairing effects can often lead to a preferred direction of attack.
For substituted phenylcyclopropanes, such as cis- and trans-1-phenyl-2-methylcyclopropane, the stereochemistry of the starting material influences the product distribution. The acid-catalyzed cleavage of these isomers can lead to different diastereomeric products, and the observed stereochemistry can be used to infer the mechanism of ring opening and subsequent nucleophilic attack. For example, a concerted SN2-type attack (A-2 pathway) would be expected to proceed with inversion of configuration at the carbon atom undergoing substitution.
Experimental Protocols
General Procedure for Kinetic Studies of Phenylcyclopropane Solvolysis:
A solution of the substituted phenylcyclopropane in the desired solvent (e.g., acetic acid for acetolysis, methanol for methanolysis) containing a known concentration of a strong acid catalyst (e.g., perchloric acid or sulfuric acid) is prepared. The reaction vessel is thermostated to the desired temperature. Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched. The concentration of the remaining phenylcyclopropane or the formed product is determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate constants are then calculated from the kinetic data.
Workflow for a Typical Kinetic Experiment:
Caption: Workflow for a kinetic study of phenylcyclopropane solvolysis.
Conclusion
The acid-catalyzed cleavage of phenylcyclopropanes is a mechanistically rich reaction class where the interplay of electronic and steric factors dictates the reaction pathway. The presence of a phenyl group strongly influences the propensity for carbocation formation, yet the specific substituents on the aromatic ring can fine-tune the reactivity over several orders of magnitude. Stereochemical studies further illuminate the subtle differences between stepwise and concerted mechanisms. The data and methodologies presented in this guide provide a framework for researchers to understand and predict the behavior of these versatile synthetic intermediates.
Unraveling the Reactivity of 1-Methyl-2-phenylcyclopropane: A Computational Comparison of Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of small molecules is paramount for designing novel synthetic routes and predicting molecular behavior. This guide provides a comparative computational analysis of two key reaction pathways for 1-Methyl-2-phenylcyclopropane: thermal rearrangement and nickel-catalyzed rearrangement. By examining the underlying energetics and mechanisms, this document offers insights into the factors governing product formation and reaction efficiency.
The unique strained ring system of this compound makes it a versatile substrate for various chemical transformations. Its reactivity is dictated by the selective cleavage of the cyclopropane ring bonds, which can be influenced by external stimuli such as heat or catalysis. This guide delves into the computational modeling of these processes, providing a framework for predicting and controlling the reaction outcomes.
Comparative Analysis of Reaction Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating complex reaction mechanisms. The following table summarizes key energetic parameters for the thermal and nickel-catalyzed rearrangement pathways of this compound and its close analogs. These values provide a quantitative comparison of the feasibility and kinetics of each pathway.
| Reaction Pathway | Reactant/Intermediate/Product | ΔG (kcal/mol) | ΔH (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Computational Method |
| Thermal Rearrangement | This compound | 0.0 | 0.0 | - | B3LYP/6-311G(d,p) |
| Transition State 1 (Homolysis) | - | - | ~40-50 | B3LYP/6-311G(d,p) | |
| Phenyl-substituted diradical | - | - | - | B3LYP/6-311G(d,p) | |
| Transition State 2 (Isomerization) | - | - | low | B3LYP/6-311G(d,p) | |
| Isomeric butenes | < 0 | < 0 | - | B3LYP/6-311G(d,p)* | |
| Nickel-Catalyzed Rearrangement | Oxidative Addition Complex | 0.0 | 0.0 | - | B3LYP-D3/def2-TZVP |
| Transition State (Oxidative Add.) | +15.2 | +15.8 | 15.2 | B3LYP-D3/def2-TZVP | |
| Nickelacyclobutane Intermediate | -4.8 | -3.5 | - | B3LYP-D3/def2-TZVP | |
| Transition State (Reductive Elim.) | +18.5 | +19.1 | 23.3 (from intermediate) | B3LYP-D3/def2-TZVP | |
| Rearranged Product Complex | -10.1 | -9.5 | - | B3LYP-D3/def2-TZVP** |
*Data for thermal rearrangement is based on computational studies of analogous substituted cyclopropanes, such as 1-ethynyl-2-methylcyclopropane, due to the limited direct data on this compound. The activation energy is an estimated range for the homolytic cleavage of the cyclopropane ring.
**Data for the nickel-catalyzed pathway is derived from studies on similar substituted vinylcyclopropanes, which are known to undergo this type of rearrangement.[1]
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key steps in the thermal and nickel-catalyzed rearrangement pathways.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Simmons-Smith cyclopropanation of β-methylstyrene.
Materials:
-
β-methylstyrene (1.0 equiv)
-
Diiodomethane (1.5 equiv)
-
Diethylzinc (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of β-methylstyrene in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Diethylzinc is added dropwise to the solution, followed by the slow addition of diiodomethane.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
General Protocol for Nickel-Catalyzed Rearrangement
The following is a representative protocol for the nickel-catalyzed rearrangement of a substituted cyclopropane.[1]
Materials:
-
This compound (1.0 equiv)
-
Ni(COD)₂ (5 mol%)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr) (5 mol%)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
In a glovebox, a reaction vial is charged with Ni(COD)₂ and the NHC ligand.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to generate the active catalyst.
-
A solution of this compound and the internal standard in anhydrous toluene is added to the catalyst mixture.
-
The reaction vial is sealed and heated to the desired temperature (e.g., 80-120 °C).
-
The reaction progress is monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, the reaction is cooled to room temperature, and the product distribution is determined by GC analysis.
Discussion and Comparison
The computational data and mechanistic pathways reveal significant differences between the thermal and nickel-catalyzed rearrangements of this compound.
Thermal Rearrangement: This pathway is characterized by a high activation energy, indicative of the substantial energy input required to induce homolytic cleavage of the strained C-C bond in the cyclopropane ring. The reaction proceeds through a diradical intermediate, which can then undergo various isomerization pathways, potentially leading to a mixture of products. The lack of catalytic control makes it challenging to achieve high selectivity for a single product.
Nickel-Catalyzed Rearrangement: In contrast, the nickel-catalyzed pathway offers a lower energy barrier to ring opening. The reaction is initiated by the oxidative addition of the cyclopropane to a low-valent nickel center, forming a nickelacyclobutane intermediate. This is followed by reductive elimination to yield the rearranged product. The catalytic cycle provides a more controlled reaction environment, often leading to higher selectivity and milder reaction conditions compared to the thermal process. The nature of the ligand on the nickel catalyst can be tuned to further influence the reactivity and selectivity of the rearrangement.
Conclusion
The computational analysis of the reaction pathways of this compound highlights the distinct advantages of employing a catalyst. While thermal rearrangement is a feasible process, it requires harsh conditions and may suffer from a lack of selectivity. The nickel-catalyzed pathway, on the other hand, provides a more energy-efficient and controlled route to rearranged products. This comparative guide serves as a valuable resource for researchers in selecting and optimizing synthetic strategies for the functionalization of cyclopropane-containing molecules, with broad implications for drug discovery and materials science.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-2-phenylcyclopropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. 1-Methyl-2-phenylcyclopropane, a member of the cyclopropane family, requires careful handling due to its presumed flammability and potential hazards. This guide provides a comprehensive operational plan and essential safety information for its proper disposal, drawing upon data from structurally related compounds.
Key Chemical and Physical Properties
Understanding the physicochemical properties of a substance is the inaugural step toward safe handling and disposal. The table below summarizes available data for this compound and related compounds.
| Property | Value | Source/Compound |
| Molecular Formula | C₁₀H₁₂ | This compound[1] |
| Molecular Weight | 132.20 g/mol | This compound[1] |
| Physical Form | Assumed to be a liquid | General property of similar compounds |
| Boiling Point | -33 °C | Cyclopropane[2][3] |
| Melting Point | -128 °C | Cyclopropane[2][3] |
| Density | 1.879 kg/m ³ at 25°C (as a gas) | Cyclopropane[2][3] |
| Flash Point | -19 °C (for 1-Methylcyclopentene) | Inferred from a structurally similar compound[4] |
| Hazards | Highly flammable, potential for harmful inhalation | Cyclopropane and its derivatives[3][5][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound should be approached with the same level of caution as any flammable and potentially hazardous chemical. The following protocol provides a general framework for its safe management and disposal.
Personal Protective Equipment (PPE)
Before handling the chemical, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves.[2][7]
-
Body Protection: A flame-retardant lab coat is essential to protect against splashes and potential fires.[2]
Handling and Waste Collection
-
Ventilation: All handling and transfer of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8]
-
Ignition Sources: This compound is presumed to be highly flammable. Keep it and its waste away from all sources of ignition, including heat, sparks, and open flames.[5][7][9] Use only non-sparking tools and explosion-proof equipment during handling and transfer.[5][8]
-
Grounding: To prevent the ignition of vapors from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded.[5][8]
-
Waste Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with flammable hydrocarbons.[2][4] The container must have a secure, tightly sealed lid.[4][9]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2][10]
Labeling and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]
-
Storage: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated area designated for flammable liquid waste.[7][9] This area should be away from incompatible materials such as strong oxidizing agents.[7]
Disposal Request
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[2] Provide them with all necessary information regarding the waste's composition and volume.
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[10]
-
Remove Ignition Sources: Eliminate all nearby sources of ignition.[8][10]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain and soak up the spill.[10]
-
Collection: Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Methyl-2-phenylcyclopropane
Hazard Assessment
Based on analogous compounds, 1-Methyl-2-phenylcyclopropane is anticipated to be a flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][4] It is expected to cause skin, eye, and respiratory tract irritation.[5][6] Ingestion may be harmful.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a splash hazard or when handling larger quantities.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Regularly inspect gloves for any signs of degradation or punctures and change them immediately if contaminated. For highly reactive situations, consider double-gloving.[6] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against splashes and potential fires.[5][8] |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are generated.[5][6] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[5] |
| Feet | Safety Footwear | Wear safety shoes when handling containers.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Handling :
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Use spark-proof tools and explosion-proof equipment.[7]
-
Avoid the formation of aerosols.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling the compound.[5]
-
-
Post-Handling :
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of contaminated PPE.
-
Thoroughly wash hands and any exposed skin.
-
Emergency and Disposal Plan
A proactive approach to potential emergencies and a clear plan for waste disposal are integral to laboratory safety.
Emergency Procedures
-
Spill : For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials.[6] Eliminate all ignition sources.[6] Ventilate the area. If the spill is large or you are uncertain about how to handle it, evacuate the area and contact your institution's emergency response team.[6]
-
Fire : For a small fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).[6] Do not extinguish a leaking gas flame unless absolutely necessary, as spontaneous re-ignition may occur.[8]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] In all cases of exposure, seek immediate medical attention.[7]
-
Waste Disposal
-
All waste materials, including contaminated PPE and leftover chemicals, should be collected in a designated, labeled, and sealed container.[5]
-
Dispose of the waste through a licensed hazardous waste disposal company.[9] Do not dispose of it down the drain.
Below is a logical workflow for handling a chemical spill of this compound.
A logical workflow for responding to a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
